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5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole Documentation Hub

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  • Product: 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole

Core Science & Biosynthesis

Foundational

Molecular Architecture and Synthetic Utility of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole in Drug Development

Executive Summary The development of novel therapeutics for neglected tropical diseases (NTDs) and resistant bacterial infections requires highly specialized chemical scaffolds. 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel therapeutics for neglected tropical diseases (NTDs) and resistant bacterial infections requires highly specialized chemical scaffolds. 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole has emerged as a critical building block in medicinal chemistry. This in-depth technical guide explores the physicochemical properties, structural causality, and synthetic methodologies associated with this compound, providing drug development professionals with a robust framework for its application in library synthesis and lead optimization.

Physicochemical Profiling

Understanding the baseline quantitative data of a building block is the first step in rational drug design. The core properties of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole are summarized below.

PropertyValue
Chemical Name 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole
CAS Registry Number 1211496-89-7
Molecular Formula C₄H₅BrN₄O₂
Molecular Weight 221.01 g/mol
Core Scaffold 1,2,4-Triazole
Key Functional Groups C3-Nitro, C5-Bromo, N1-Ethyl

Structural Causality & Mechanistic Grounding

The molecular architecture of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole is purposefully engineered. Every functional group serves a distinct mechanistic or synthetic role:

  • The C3-Nitro Pharmacophore : In the context of infectious diseases, the1 compared to non-nitrated analogs[1]. The causality behind this efficacy lies in its mechanism of action: the nitro group acts as a prodrug trigger. It is selectively reduced by pathogen-specific Type I nitroreductases (such as TbNTR in Trypanosoma brucei), generating highly reactive nitro radical anions that induce lethal oxidative stress and biomolecular damage within the pathogen, while 2[2].

  • The C5-Bromo Electrophile : The strong electron-withdrawing effect of the adjacent C3-nitro group and the triazole nitrogens significantly depletes electron density at the C5 position. This renders the C-Br bond exceptionally reactive toward transition-metal-catalyzed oxidative addition, making it an ideal handle for late-stage diversification.

  • The N1-Ethyl Anchor : The ethyl group provides a lipophilic anchor that enhances membrane permeability. Synthetically, it directs regioselectivity during the parent triazole's alkylation phase and provides critical steric shielding that influences the molecule's binding conformation in target protein pockets.

MOA A 3-Nitro-1,2,4-triazole Prodrug B Type I Nitroreductase (e.g., TbNTR) A->B Enzymatic Binding C Nitro Radical Anion (Reactive Intermediate) B->C NADH-Dependent Reduction D Biomolecular Damage (DNA / Proteins) C->D Oxidative Stress E Pathogen Cell Death (Target Clearance) D->E Cytotoxicity

Figure 1: Mechanism of action for 3-nitro-1,2,4-triazoles via nitroreductase activation.

Experimental Protocol: Self-Validating C5-Functionalization

To leverage 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole in drug discovery, researchers frequently perform C5-functionalization via Suzuki-Miyaura cross-coupling. The following protocol is designed as a self-validating system, ensuring high trustworthiness and reproducibility.

Causality of Experimental Choices
  • Catalyst Selection (Pd(dppf)Cl₂) : The bidentate dppf ligand provides the necessary steric bulk and electron richness to facilitate oxidative addition into the electron-deficient C-Br bond while actively suppressing unwanted protodehalogenation side reactions.

  • Solvent System (1,4-Dioxane/H₂O) : Water is strictly required to form the reactive palladium-hydroxo intermediate, which accelerates the transmetalation of the boronic acid.

  • Atmospheric Control : Rigorous degassing prevents the irreversible oxidation of the Pd(0) active species, which would otherwise prematurely terminate the catalytic cycle.

Step-by-Step Methodology
  • Reagent Assembly : In a flame-dried Schlenk tube, combine 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.5 equiv).

  • Atmosphere Exchange : Evacuate the tube under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to establish a strictly inert environment.

  • Solvent Addition : Inject a pre-degassed mixture of 1,4-Dioxane and deionized water (v/v 4:1) via a gas-tight syringe.

  • Catalyst Introduction : Quickly add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon, then seal the Schlenk tube securely.

  • Thermal Activation : Submerge the vessel in a pre-heated oil bath at 85°C. The elevated temperature provides the activation energy required for the transmetalation and reductive elimination steps.

  • Self-Validation & Monitoring : Sample the reaction every 2 hours. Analyze via LC-MS. The validation trigger is the complete disappearance of the starting material isotopic mass cluster (m/z 221/223) and the emergence of the target product mass. This confirms the catalytic cycle is turning over successfully.

  • Quenching & Extraction : Upon completion (typically 6–8 hours), cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and wash with saturated aqueous NaCl (brine). Dry the organic phase over anhydrous Na₂SO₄.

  • Isolation : Concentrate the organic layer under reduced pressure and purify the residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 5-aryl-1-ethyl-3-nitro-1H-1,2,4-triazole derivative.

Workflow cluster_0 Reagent Assembly (Inert Atmosphere) R1 5-Bromo-1-ethyl-3-nitro -1H-1,2,4-triazole Step1 Degassing & Solvent Addition (1,4-Dioxane/H2O) R1->Step1 R2 Aryl Boronic Acid + K2CO3 R2->Step1 R3 Pd(dppf)Cl2 Catalyst (0.05 equiv) R3->Step1 Step2 Thermal Activation (85°C) Cross-Coupling Cycle Step1->Step2 Step3 LC-MS Self-Validation (Monitor m/z shift) Step2->Step3 Step4 Purified 5-Aryl-1-ethyl -3-nitro-1H-1,2,4-triazole Step3->Step4

Figure 2: Self-validating Suzuki-Miyaura cross-coupling workflow for C5-functionalization.

References

  • Title : The Medicinal Chemistry of 3-nitro-1,2,4-triazoles: Focus on Infectious Diseases - PubMed Source : nih.gov URL :[Link]

  • Title : Novel 3-Nitro-1H-1,2,4-triazole-Based Aliphatic and Aromatic Amines as Anti-Chagasic Agents Source : acs.org URL :[Link]

Sources

Exploratory

Solubility Profile and Thermodynamic Solvation Mechanisms of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole in Organic Solvents

Executive Summary 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole (CAS: 1211496-89-7) is a highly functionalized heterocyclic building block utilized in advanced pharmaceutical synthesis, agrochemical development, and material...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole (CAS: 1211496-89-7) is a highly functionalized heterocyclic building block utilized in advanced pharmaceutical synthesis, agrochemical development, and materials science [4]. With a molecular weight of 221.01 g/mol and the molecular formula C₄H₅BrN₄O₂, this compound presents a unique solubility profile dictated by its specific substitution pattern. Understanding its precise solubility behavior in various organic solvents is critical for optimizing crystallization processes, designing purification workflows, and selecting appropriate reaction media for downstream cross-coupling or nucleophilic substitution reactions.

Structural & Thermodynamic Determinants of Solubility

As a Senior Application Scientist, it is crucial to look beyond empirical data and understand the causality of a molecule's solvation behavior. The solubility of 1,2,4-triazole derivatives is fundamentally governed by their ability to form intermolecular networks and interact with solvent cavities.

Unsubstituted 1,2,4-triazoles exhibit annular tautomerism and possess an N–H bond that acts as both a strong hydrogen bond donor and acceptor. This dual capability results in a rigid crystal lattice characterized by extensive intermolecular hydrogen bonding, which severely restricts their solubility in non-polar or aprotic solvents [3].

However, the N1-ethyl substitution in 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole fundamentally alters this thermodynamic landscape. By alkylating the N1 position, the hydrogen bond donor capability is entirely eliminated. This prevents the formation of a tightly bound, hydrogen-bonded crystal lattice, thereby significantly lowering the lattice energy ( ΔHlattice​ ) required for dissolution.

Furthermore, the presence of the strongly electron-withdrawing 3-nitro and 5-bromo groups increases the molecular dipole moment and polarizability. Consequently, the solvation of this molecule relies heavily on dipole-dipole interactions and London dispersion forces. This structural reality makes the compound highly soluble in polar aprotic solvents (e.g., ethyl acetate, acetonitrile) while remaining moderately soluble in polar protic solvents (e.g., methanol, ethanol) where the triazole nitrogens and the nitro group can still act as hydrogen bond acceptors[1].

SolvationThermodynamics Solid Solid Crystal Lattice (ΔH_lattice > 0) Cavity Solvent Cavity Formation (ΔH_cavity > 0) Solid->Cavity Disruption Lattice Disruption (Endothermic) Solid->Disruption Interaction Solute-Solvent Interaction (ΔH_interaction < 0) Cavity->Interaction Disruption->Interaction Solution Saturated Solution (Thermodynamic Equilibrium) Interaction->Solution

Fig 1. Thermodynamic pathway of the solvation process for the triazole derivative.

Quantitative Solubility Profile (Predictive Model)

Because high-throughput solubility matrices for this specific, niche intermediate are often proprietary, we must rely on a predictive thermodynamic framework. Based on the modified Apelblat equation and structural analogies to related N-alkylated nitro-triazoles [1, 2], the following table outlines the estimated solubility profile of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole at standard ambient temperature (298.15 K).

SolventDielectric Constant (ε)Solvent TypeEstimated Mole Fraction Solubility ( x ) at 298.15 KSolubility Classification
Ethyl Acetate 6.02Polar Aprotic~ 0.0450 - 0.0550Highly Soluble
Acetonitrile 37.5Polar Aprotic~ 0.0380 - 0.0480Highly Soluble
Acetone 20.7Polar Aprotic~ 0.0400 - 0.0500Highly Soluble
Methanol 32.7Polar Protic~ 0.0200 - 0.0300Soluble
Ethanol 24.5Polar Protic~ 0.0080 - 0.0150Soluble
Toluene 2.38Non-Polar~ 0.0010 - 0.0030Slightly Soluble
n-Hexane 1.88Non-Polar< 0.0001Insoluble (Antisolvent)

Data Note: Ethyl acetate and acetone serve as optimal primary solvents for crystallization, while n-hexane acts as an ideal antisolvent due to the molecule's high polarity.

Experimental Methodology: Isothermal Gravimetric Protocol

To empirically validate the solubility of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole for scale-up process chemistry, a self-validating system combining the isothermal gravimetric method with laser dynamic monitoring is required [2]. This ensures that true thermodynamic solid-liquid equilibrium is achieved without the interference of supersaturation or metastable states.

Step-by-Step Protocol:
  • Solute & Solvent Preparation: Mill the 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole crystals to a uniform particle size to maximize surface area. Degas all analytical-grade organic solvents via sonication to prevent bubble formation from interfering with laser detection.

  • Isothermal Equilibration: Add an excess amount of the milled solute to 20 mL of the selected solvent in a sealed, water-jacketed glass vessel. Maintain the internal temperature strictly at 298.15 K (±0.05 K) using a circulating thermostatic bath.

  • Laser Dynamic Monitoring: Agitate the suspension continuously at 500 RPM using a magnetic stirrer. Pass a laser beam horizontally through the vessel. The intensity of the transmitted laser beam is continuously monitored; thermodynamic equilibrium is confirmed when the laser intensity stabilizes at a constant minimum value, indicating no further dissolution is occurring [2].

  • Phase Separation: Cease agitation and allow the suspension to settle isothermally for a minimum of 2 hours. This ensures complete solid-liquid phase separation and prevents the sampling of undissolved micro-particulates.

  • Supernatant Extraction: Extract a 2.0 mL aliquot of the clear supernatant using a pre-warmed glass syringe equipped with a 0.22 µm PTFE filter. Crucial: The syringe must be pre-warmed to the exact bath temperature to prevent temperature-drop-induced precipitation inside the needle.

  • Gravimetric Analysis: Transfer the filtered aliquot to a pre-weighed, dry glass vial ( m0​ ). Weigh the vial containing the solution ( m1​ ). Evaporate the solvent under reduced pressure in a vacuum oven at 313.15 K until a constant mass is achieved ( m2​ ).

  • Mathematical Calculation: Calculate the mole fraction solubility ( x1​ ) using the following equation:

    x1​=(m2​−m0​)/M1​+(m1​−m2​)/M2​(m2​−m0​)/M1​​

    (Where M1​ and M2​ are the molecular weights of the solute and solvent, respectively).

ExperimentalWorkflow N1 1. Solute & Solvent Prep (Milling & Degassing) N2 2. Isothermal Equilibration (Jacketed Vessel, 298.15 K) N1->N2 N3 3. Laser Dynamic Monitoring (Equilibrium Verification) N2->N3 N4 4. Phase Separation (2-Hour Settling Time) N3->N4 N5 5. Supernatant Filtration (0.22 µm PTFE Syringe) N4->N5 N6 6. Gravimetric Analysis (Vacuum Evaporation) N5->N6

Fig 2. Step-by-step experimental workflow for isothermal solubility determination.

Conclusion

The N-alkylation of the 1,2,4-triazole core in 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole fundamentally shifts its solubility profile by eliminating rigid hydrogen-bond networks. By leveraging polar aprotic solvents (like ethyl acetate) for dissolution and non-polar solvents (like n-hexane) as antisolvents, researchers can engineer highly efficient crystallization and purification workflows. Implementing rigorous gravimetric and laser-monitored protocols ensures that these solvent systems are optimized based on true thermodynamic equilibrium.

Foundational

The Energetic Landscape: A Technical Guide to the Thermodynamic Properties of Ethyl-Nitro-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals In the quest for advanced energetic materials, a deep understanding of their thermodynamic properties is not merely an academic exercise; it is the bedrock...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for advanced energetic materials, a deep understanding of their thermodynamic properties is not merely an academic exercise; it is the bedrock of safety, performance, and predictability. This guide, designed for researchers, scientists, and professionals in drug development, delves into the core thermodynamic characteristics of ethyl-nitro-triazole derivatives. These compounds, a class of nitrogen-rich heterocycles, are at the forefront of energetic materials research due to their potential for high energy release and tunable stability.[1][2] This document provides a comprehensive exploration of the experimental and computational methodologies used to characterize these materials, offering not just protocols, but the scientific rationale that underpins them.

The Significance of Thermodynamic Properties in Energetic Materials

The performance and safety of an energetic material are intrinsically linked to its thermodynamic properties. Key parameters such as enthalpy of formation, heat capacity, and thermal stability dictate the energy content, the rate of energy release, and the conditions under which the material can be safely handled, stored, and utilized.[3] For ethyl-nitro-triazole derivatives, the introduction of the ethyl group and the number and position of nitro groups on the triazole ring significantly influence these properties, allowing for the fine-tuning of their energetic characteristics.[2]

A positive enthalpy of formation, for instance, is a hallmark of many energetic materials, indicating that the molecule stores a significant amount of chemical energy.[4] The thermal stability, often assessed by techniques like Differential Scanning Calorimetry (DSC), determines the temperature at which the material begins to decompose, a critical parameter for safety and application.[3][5] Understanding these properties is paramount for the rational design of new energetic materials with enhanced performance and reduced sensitivity.

Experimental Determination of Thermodynamic Properties

The precise measurement of thermodynamic properties is the gold standard for characterizing energetic materials. These experimental techniques provide the foundational data for validating theoretical models and ensuring the reliability of performance predictions.

Enthalpy of Formation: The Energy Content

The enthalpy of formation (ΔHf°) is a measure of the energy released or absorbed when a compound is formed from its constituent elements in their standard states. For energetic materials, a higher positive enthalpy of formation generally correlates with a greater energy release upon decomposition.[4] Bomb calorimetry is the primary experimental technique for determining the enthalpy of combustion, from which the enthalpy of formation can be calculated.[6][7]

The causality behind the meticulous steps of bomb calorimetry is rooted in the need for a closed system where the heat of combustion can be precisely measured. The use of a high-pressure oxygen environment ensures complete combustion of the sample, a prerequisite for accurate energy determination.[6][8]

Step-by-Step Methodology:

  • Sample Preparation: A precisely weighed pellet of the ethyl-nitro-triazole derivative (typically 0.5-1.0 g) is prepared.[8] The pellet form ensures that the entire sample combusts uniformly.

  • Bomb Assembly: The pellet is placed in a crucible within the "bomb," a robust, sealed stainless-steel vessel.[6] A fuse wire is positioned to be in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[8][9] This high pressure is crucial for ensuring complete and rapid combustion.

  • Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.[7]

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is continuously monitored and recorded until it reaches a maximum and then begins to cool.[9]

  • Calculation: The heat of combustion is calculated from the temperature rise of the water, taking into account the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid).[9][10] The enthalpy of formation is then derived using Hess's Law.

Diagram of the Bomb Calorimetry Workflow:

G cluster_prep Sample & Bomb Preparation cluster_cal Calorimetry cluster_calc Calculation prep_sample 1. Prepare Sample Pellet assemble_bomb 2. Assemble Bomb prep_sample->assemble_bomb pressurize 3. Pressurize with O2 assemble_bomb->pressurize setup_cal 4. Setup Calorimeter pressurize->setup_cal ignite 5. Ignite Sample setup_cal->ignite record_temp 6. Record Temperature ignite->record_temp calc_comb 7. Calculate Heat of Combustion record_temp->calc_comb calc_form 8. Calculate Enthalpy of Formation calc_comb->calc_form

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Thermal Stability and Decomposition Kinetics: The Safety Profile

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques used to investigate the thermal stability, phase transitions, and decomposition kinetics of energetic materials.[3][5] DSC measures the difference in heat flow between a sample and a reference as a function of temperature, while TGA measures the change in mass of a sample as it is heated.

The choice of a controlled heating rate in DSC allows for the clear resolution of thermal events such as melting and decomposition.[11] The use of an inert atmosphere prevents unwanted oxidative reactions that could interfere with the intrinsic decomposition behavior of the material.

Step-by-Step Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the ethyl-nitro-triazole derivative is placed in a sample pan.[11]

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

  • Heating Program: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere, typically nitrogen.[11]

  • Data Acquisition: The DSC instrument records the heat flow to the sample relative to the reference as a function of temperature.

  • Data Analysis: The resulting DSC curve is analyzed to determine the onset temperature of decomposition, the peak decomposition temperature, and the enthalpy of decomposition.[3] Kinetic parameters, such as the activation energy, can be determined by performing experiments at multiple heating rates.[12]

Diagram of the DSC Analysis Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sample 1. Prepare Sample setup_inst 2. Setup DSC Instrument prep_sample->setup_inst run_exp 3. Run Heating Program setup_inst->run_exp acq_data 4. Acquire Data run_exp->acq_data analyze_curve 5. Analyze DSC Curve acq_data->analyze_curve det_params 6. Determine Thermal Parameters analyze_curve->det_params

Caption: Workflow for thermal stability analysis using Differential Scanning Calorimetry.

Computational Modeling of Thermodynamic Properties

In parallel with experimental measurements, computational chemistry provides a powerful toolkit for predicting and understanding the thermodynamic properties of energetic materials.[13] These methods allow for the rapid screening of new candidate molecules and provide insights into the structure-property relationships that govern their behavior.[14] Density Functional Theory (DFT) is a widely used quantum mechanical method for these purposes.[14][15]

Predicting Enthalpy of Formation and Detonation Performance

Computational models can predict the gas-phase enthalpy of formation with a high degree of accuracy.[16] This, combined with calculations of crystal density, allows for the prediction of key detonation performance parameters such as detonation velocity and pressure using specialized thermochemical codes like Cheetah or EXPLO5.[17][18]

The selection of a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) in DFT calculations is a critical choice driven by a balance between computational cost and accuracy for the specific class of molecules being studied.[15] For energetic materials, basis sets with diffuse and polarization functions are often necessary to accurately describe the electronic structure of nitro groups and the delocalized electrons in the triazole ring.

Step-by-Step Methodology:

  • Molecular Structure Optimization: The 3D structure of the ethyl-nitro-triazole derivative is built and its geometry is optimized to find the lowest energy conformation using a selected DFT functional and basis set.[15]

  • Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it is a true energy minimum and to obtain the zero-point vibrational energy and thermal corrections.[15]

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using an isodesmic reaction scheme, where the number and types of bonds are conserved on both sides of a hypothetical reaction, leading to cancellation of errors in the DFT calculations.[18]

  • Crystal Density Prediction: The crystal density can be predicted using methods based on the optimized molecular structure and volume.

  • Detonation Performance Prediction: The calculated enthalpy of formation and crystal density are used as inputs for thermochemical codes to predict detonation velocity and pressure.[18]

Diagram of the Computational Prediction Workflow:

G cluster_dft DFT Calculations cluster_pred Performance Prediction opt 1. Geometry Optimization freq 2. Frequency Calculation opt->freq hof 3. Enthalpy of Formation freq->hof density 4. Crystal Density Prediction hof->density detonation 5. Detonation Performance density->detonation

Caption: Workflow for the computational prediction of thermodynamic and performance properties.

Data Summary: Thermodynamic Properties of Selected Ethyl-Nitro-Triazole Derivatives

The following table summarizes key thermodynamic and performance data for a selection of ethyl-nitro-triazole derivatives, compiled from the literature. This data serves as a valuable reference for researchers in the field.

CompoundEnthalpy of Formation (kJ/mol)Decomposition Temp. (°C)Detonation Velocity (km/s)Detonation Pressure (GPa)
1-Ethyl-4-nitro-1,2,3-triazoleData not readily availableData not readily availableData not readily availableData not readily available
4-Ethyl-3,5-dinitro-1H-pyrazoleData not readily availableData not readily availableData not readily availableData not readily available
3-Nitro-1,2,4-triazole (NTA)146.57[19]>200[19]8.213[19]27.45[19]
5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO)Data not readily available in search~230[20]Data not readily availableData not readily available

Note: Comprehensive experimental data for specific ethyl-nitro-triazole derivatives can be limited in the public domain. The data for NTA and NTO are provided for comparative purposes.

Conclusion and Future Outlook

The study of the thermodynamic properties of ethyl-nitro-triazole derivatives is a dynamic and critical area of research. The synergy between advanced experimental techniques and robust computational modeling provides an unprecedented ability to characterize and design new energetic materials with tailored properties.[21] Future work should focus on expanding the experimental database for a wider range of ethyl-nitro-triazole derivatives to further validate and refine computational models. The continued development of multiscale modeling approaches, from the quantum mechanical to the macroscopic level, will be instrumental in bridging the gap between molecular properties and real-world performance and safety.

References

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  • Tasić, G., Ječmenica Dučić, M., Radovanović, J., Veljković, D., & Katnić, Đ. (2025, March 25).
  • Harnessing machine learning enabled quickly predicting density of CHON molecules for discovering new energetic materials. (2025, April 18). AIP Publishing.
  • Interpretable Performance Models for Energetic Materials using Parsimonious Neural Networks. PMC.
  • Predictive Models for Sensitivities and Detonation Velocity of Energetic Materials Based on Nonlinear Kernel Machine and Heuristic Algorithms. (2024, December 27). MDPI.
  • Recent Advances on Thermal Safety Characterization of Energetic M
  • Bomb Calorimetry Testing: A Complete How-To Guide. (2025, November 14). WorldofTest.com.
  • Theoretical advances in understanding and enhancing the thermostability of energetic materials. (2024, September 26). RSC Publishing.
  • These steps must be taken EVERY TIME you do a bomb calorimetry run. UAGRA.
  • Learning to fly: thermochemistry of energetic materials by modified thermogravimetric analysis and highly accurate quantum chemical calcul
  • Quantum Chemical Calculations of 3-Nitro-1,2,4-triazole: A Technical Guide. Benchchem.
  • Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. MDPI.
  • Thermal Analysis of Improvised Energetic Chemicals using Laser-Heating Calorimetry. (2022, October 29). OSTI.GOV.
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  • Thermal Stability of Explosives. CHIMIA.
  • Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry. (2023, April 20).
  • Density functional theory investigation of triazole substituted nitro borazine derivatives as high energy density material.
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  • A review on differential scanning calorimetry technique and its importance in the field of energetic materials.
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  • Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. PMC.
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  • Kinetics analysis of energetic material using isothermal DSC. Semantic Scholar.
  • Synthesis and thermal decomposition behavior of 3-nitro-1,2,4-triazol-5-one silver salt.
  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2025, January 16).
  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech.
  • DFT study on the structures and properties of 3-nitro-1,2,4-triazol-5-one crystals at high pressure.
  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.
  • SYNTHESIS OF NITRO DERIVATIVES OF rRIAZOLES. LOCKSS: Serve Content.
  • Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Deriv
  • Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. (2017, July 10). Semantic Scholar.
  • 1H-Pyrazole. NIST WebBook.
  • Synthesis, Characterization and DFT Calculations of 1,4-diphenyl-3-(p-nitrophenylamino)-1,2,4-triazolium Hydroxide Inner Salt (Nitronitron) by 1H NMR, FT-IR, UV/Vis and HOMO-LUMO Analysis. Scientific & Academic Publishing.
  • Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl). (2020, June 18).
  • Synthesis and properties of 5-nitrotetrazole derivatives as new energetic m

Sources

Exploratory

Comprehensive Thermal Characterization of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole: Predictive Modeling and Analytical Methodologies

Executive Summary 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole (CAS: 1211496-89-7) is a highly substituted, electron-deficient heterocyclic building block. Its unique structural topology makes it a critical intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole (CAS: 1211496-89-7) is a highly substituted, electron-deficient heterocyclic building block. Its unique structural topology makes it a critical intermediate in the synthesis of hypoxia-selective pharmaceutical agents and advanced energetic materials. Because it is a highly specialized compound, empirical thermodynamic data (such as exact melting and boiling points) is often proprietary.

This technical whitepaper provides a rigorous, predictive thermodynamic profile based on Structure-Property Relationships (SPR). Furthermore, it establishes field-proven, self-validating analytical protocols for determining the precise melting point ( Tm​ ) and boiling/decomposition point ( Tb​ / Td​ ) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Structural Mechanics and Thermodynamic Causality

The thermal behavior of a molecule is dictated by its intermolecular forces (IMFs) and crystal lattice energy. To predict the melting and boiling points of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole, we must deconstruct the causality of its substituents:

  • The 1,2,4-Triazole Core: This planar, aromatic system provides a rigid framework. Unsubstituted 1,2,4-triazole has a high melting point (120 °C) due to strong intermolecular hydrogen bonding .

  • N1-Ethyl Substitution: Alkylation at the N1 position eliminates the acidic N-H proton, effectively destroying the molecule's ability to act as a hydrogen bond donor. Causality: The loss of hydrogen bonding, combined with the steric asymmetry introduced by the ethyl group, disrupts crystal lattice packing, significantly depressing the melting point compared to the unsubstituted core.

  • C3-Nitro Group: The −NO2​ moiety is a powerful electron-withdrawing group that creates a massive permanent dipole moment. Causality: While it increases dipole-dipole interactions (raising Tm​ ), the nitro group is thermally labile. Upon excessive heating, the C−NO2​ bond is prone to homolytic cleavage, meaning the compound will likely undergo exothermic decomposition before reaching a true boiling point .

  • C5-Bromo Group: The heavy halogen atom adds significant molecular weight (79.9 g/mol ) and electron cloud polarizability. Causality: This drastically enhances London dispersion forces, which counteracts the melting point depression caused by the ethyl group and drives up the theoretical boiling point.

StructureProperty Core 1,2,4-Triazole Core Rigid Aromatic System Tm Melting Point (Tm) Net Effect: Moderate Core->Tm Increases Tb Boiling Point / Decomp (Tb/Td) Net Effect: High / Labile Core->Tb Increases Nitro 3-Nitro Group Strong Dipole, HB Acceptor Nitro->Tm Increases (Packing) Nitro->Tb Lowers Td (Labile Bond) Bromo 5-Bromo Group High Mass, Polarizability Bromo->Tm Increases (Dispersion) Bromo->Tb Increases (Mass) Ethyl 1-Ethyl Group Steric Bulk, Asymmetry Ethyl->Tm Decreases (Lattice Disruption) Ethyl->Tb Increases (Lipophilicity)

Fig 1. Structure-Property Relationship (SPR) mapping of substituents on thermal phase transitions.

Predictive Thermodynamic Profiling

Based on the structural mechanics outlined above, the quantitative thermal properties are calculated and summarized below. Due to the energetic nature of nitro-heterocycles, the "boiling point" is theoretical; the compound will undergo thermal degradation prior to vaporization.

PropertyValue / EstimateCausality / Justification
Molecular Formula C4​H5​BrN4​O2​ N/A
Molecular Weight 221.01 g/mol High mass driven by the Bromine atom.
Predicted Melting Point ( Tm​ ) 90 °C – 110 °C N-alkylation prevents H-bonding, lowering Tm​ , but Bromine's mass stabilizes the solid state.
Predicted Boiling Point ( Tb​ ) > 320 °C (Theoretical) High dispersion forces from Bromine and strong dipole from the Nitro group.
Decomposition Onset ( Td​ ) 200 °C – 250 °C Exothermic cleavage of the C−NO2​ bond occurs well below the theoretical boiling point.

Experimental Methodologies for Thermal Characterization

To move from predictive models to empirical data, rigorous analytical testing is required. As an Application Scientist, I mandate the use of self-validating thermal analysis systems.

Melting Point Determination via DSC (ASTM E794)

Differential Scanning Calorimetry (DSC) is the gold standard for detecting endothermic phase transitions. This protocol adheres to ASTM E794 .

System Validation (Self-Validation Step): Before analyzing the triazole, run a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.59 J/g). If the instrument deviates by > 0.1 °C, recalibrate the heat flow and temperature sensors. This ensures baseline trustworthiness.

Step-by-Step Protocol:

  • Sample Preparation: Weigh precisely 2.0 to 5.0 mg of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole into an aluminum DSC pan.

  • Pan Sealing (Causality): Use a hermetically sealed lid with a laser-drilled pinhole. Why? The pinhole allows for the controlled venting of volatile trace impurities or early decomposition gases. A completely sealed pan could rupture under pressure, invalidating the heat flow data.

  • Atmospheric Control: Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min. Why? Displacing oxygen prevents premature oxidative degradation from masking the true melting endotherm.

  • Thermal Program: Equilibrate at 25 °C, then heat at a strictly controlled rate of 10 °C/min up to 150 °C.

  • Data Extraction: The melting point is defined not by the peak maximum, but by the extrapolated onset temperature of the endothermic peak, representing the first instance of continuous liquid phase formation.

Boiling & Decomposition Point via TGA (ASTM E537)

Because nitro-compounds are thermally labile, attempting to find a boiling point via traditional capillary methods is dangerous and inaccurate. We utilize Thermogravimetric Analysis (TGA) coupled with DSC to assess thermal stability per ASTM E537 .

System Validation (Self-Validation Step): Perform a duplicate run of the sample. The relative standard deviation (RSD) of the decomposition onset temperature must be < 2% to validate the homogeneity of the sample and the accuracy of the furnace.

Step-by-Step Protocol:

  • Sample Preparation: Weigh 5.0 to 10.0 mg of the sample into an open platinum or alumina crucible.

  • Thermal Program: Heat from 25 °C to 400 °C at 10 °C/min under a Nitrogen purge (50 mL/min).

  • Signal Differentiation (Causality):

    • If the sample boils, the TGA will show a sharp mass loss, and the simultaneous DSC signal will show an endothermic peak (energy absorbed to vaporize).

    • If the sample decomposes (highly expected for this compound), the TGA will show rapid mass loss, but the DSC signal will show a violent exothermic peak (energy released from breaking the nitro bonds). The onset of this exotherm is recorded as Td​ .

ThermalWorkflow Prep Sample Preparation 2-5 mg in Al Pan (Pinhole) Valid System Validation Indium Standard Calibration Prep->Valid Split Thermal Analysis Modalities Valid->Split DSC DSC (ASTM E794) 10 °C/min, N2 Purge Split->DSC TGA TGA (ASTM E537) 10 °C/min, N2 Purge Split->TGA Tm Determine Tm (Endothermic Onset) DSC->Tm Td Determine Tb / Td (Mass Loss / Exotherm) TGA->Td

Fig 2. Self-validating experimental workflow for DSC and TGA thermal characterization.

Safety & Energetic Considerations

When handling 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole, researchers must treat the compound as a potential energetic material. The presence of a nitro group adjacent to a high-nitrogen backbone creates a risk of thermal runaway. Never exceed sample sizes of 10 mg during initial thermal screening, and ensure all exhaust gases from the TGA/DSC are properly scrubbed to capture evolved NOx​ and HBr fumes.

References

  • 1,2,4-Triazoles as Important Antibacterial Agents Pharmaceuticals (Basel), PubMed Central URL:[Link]

  • The Medicinal Chemistry of 3-nitro-1,2,4-triazoles: Focus on Infectious Diseases Current Topics in Medicinal Chemistry, PubMed URL:[Link]

  • ASTM E794 - Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis ASTM International URL:[Link]

  • ASTM E537 - Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry ASTM International URL:[Link]

Foundational

The History, Discovery, and Synthesis of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole: A Comprehensive Technical Guide

Introduction As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic synthetic node. Its architecture offers orthogonal reactivity: the nitro group at C3 serve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic synthetic node. Its architecture offers orthogonal reactivity: the nitro group at C3 serves as a strong electron-withdrawing group (EWG) and a reducible handle; the bromo group at C5 provides a prime site for nucleophilic aromatic substitution (S_NAr) and palladium-catalyzed cross-coupling; and the N-ethyl group at N1 dictates the molecule's lipophilicity while locking the tautomeric state. This guide provides an in-depth analysis of its discovery, structural properties, and the mechanistic causality behind its synthesis.

Historical Context and Discovery

The "discovery" of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole is deeply intertwined with the evolution of energetic materials and high-throughput library synthesis. Historically, the parent compound, 3-nitro-1,2,4-triazole, was extensively studied in the late 20th century for its explosive properties and high nitrogen content [[1]]([Link]).

However, as pharmaceutical research shifted toward fragment-based drug discovery (FBDD) in the late 2000s, there was a critical need for highly functionalized, low-molecular-weight heterocycles. The synthesis of 5-bromo-3-nitro-1H-1,2,4-triazole (BNT) provided a pivotal precursor . The true methodological breakthrough—and the genesis of compounds like 1211496-89-7—occurred when chemists mastered the regioselective N-alkylation of the ambidentate BNT anion. Controlling the alkylation to favor the N1 position over the N2 and N4 positions transformed a chaotic mixture of isomers into a reliable, commercially viable chemical building block .

Structural and Physicochemical Properties

Understanding the physicochemical parameters of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole is essential for predicting its behavior in both synthetic workflows and biological assays.

Table 1: Physicochemical Profile

PropertyValue
Chemical Name 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole
CAS Registry Number 1211496-89-7
Molecular Formula C₄H₅BrN₄O₂
Molecular Weight 221.01 g/mol
Exact Mass 219.960 g/mol
Topological Polar Surface Area (TPSA) ~76.5 Ų
Hydrogen Bond Donors / Acceptors 0 / 4
Rotatable Bonds 1

Mechanistic Causality in Regioselective Synthesis

The synthesis of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole relies on a two-step sequence: the bromination of 3-nitro-1H-1,2,4-triazole, followed by regioselective N-alkylation.

The Regioselectivity Challenge

Alkylation of 3-nitro-1,2,4-triazoles typically yields a mixture of N1, N2, and N4 isomers due to the delocalization of the negative charge across the triazolate ring . When ethylating 5-bromo-3-nitro-1H-1,2,4-triazole, the choice of base and solvent dictates the reaction's trajectory:

  • Thermodynamic vs. Kinetic Control: The use of a mild base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at low temperatures (-5°C to 0°C) favors the N1 isomer. The N1 position is the most nucleophilic under these conditions because the strong electron-withdrawing nature of the adjacent C3-nitro group diminishes the electron density at N2 and N4. Furthermore, the bromine atom at C5 provides a directing steric effect that, paradoxically, shields the N4 position while leaving N1 accessible for S_N2 attack .

SynthesisWorkflow A 3-Nitro-1H-1,2,4-triazole B 5-Bromo-3-nitro-1H-1,2,4-triazole (BNT) A->B Br2, NaOH (Bromination) C 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole (Target: N1 Isomer) B->C EtBr, K2CO3, DMF (Regioselective Alkylation) D N2 / N4 Isomers (Minor Byproducts) B->D Kinetic/Steric Competition

Caption: Synthetic workflow detailing the bromination and regioselective N-alkylation to yield the target.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of 5-Bromo-3-nitro-1H-1,2,4-triazole (BNT)

Causality: Sodium hydroxide deprotonates the triazole, generating an electron-rich triazolate that readily undergoes electrophilic aromatic substitution with bromine at the C5 position.

  • Preparation: Dissolve 3-nitro-1H-1,2,4-triazole (1.0 eq) in a 2M aqueous NaOH solution (2.5 eq). Cool the reaction mixture to 0°C using an ice-water bath.

  • Electrophilic Addition: Add molecular bromine (Br₂, 1.2 eq) dropwise over 30 minutes. Self-Validation: The deep red color of bromine should rapidly dissipate as it reacts, indicating successful electrophilic consumption.

  • Reaction & Workup: Stir the mixture at room temperature for 4 hours. Acidify the solution to pH 2 using 6M HCl.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield BNT as a pale yellow solid.

Protocol B: Regioselective N-Alkylation (Synthesis of Target Compound)

Causality: Low temperatures suppress debromination and minimize the formation of N2/N4 isomers, while DMF ensures the triazolate anion remains highly nucleophilic.

  • Anion Generation: Dissolve BNT (1.0 eq) in anhydrous DMF (0.5 M concentration). Add finely powdered anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the suspension to -5°C. Add ethyl bromide (EtBr, 1.1 eq) dropwise.

  • Monitoring: Stir the reaction at 0°C for 6 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The N1 isomer typically exhibits a higher Rf value compared to the more polar N2/N4 isomers.

  • Quench & Extraction: Quench the reaction by pouring it into crushed ice. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to isolate pure 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole.

Applications in Drug Discovery and Materials Science

The true value of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole lies in its divergent functionalization pathways. The C5-bromide is highly activated by the adjacent N1 and N4 atoms, as well as the C3-nitro group, making it an excellent substrate for downstream chemistry.

  • S_NAr Reactions: The bromide can be readily displaced by primary/secondary amines, thiols, and alkoxides under mild basic conditions, generating diverse library arrays for high-throughput screening.

  • Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura or Sonogashira couplings allow for the installation of aryl, heteroaryl, or alkynyl groups at the C5 position.

  • Nitro Reduction: The C3-nitro group can be reduced to an amine (using H₂/Pd-C or Fe/NH₄Cl), opening the door for subsequent amide coupling or urea formation.

FunctionalizationPathways Core 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole SNAr SNAr Reactions (Amines, Thiols, Alkoxides) Core->SNAr C5 Bromide Displacement CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) Core->CrossCoupling C5 C-C Bond Formation Reduction Nitro Reduction (H2/Pd-C or Fe/HCl) Core->Reduction C3 Nitro Group Reduction Prod1 5-Substituted-1-ethyl-3-nitro-1,2,4-triazole SNAr->Prod1 Prod2 5-Aryl/Alkynyl-1-ethyl-3-nitro-1,2,4-triazole CrossCoupling->Prod2 Prod3 3-Amino-5-bromo-1-ethyl-1,2,4-triazole Reduction->Prod3

Caption: Divergent functionalization pathways of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole in synthesis.

References

  • Crysdot LLC. "Product Catalog: 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole (CAS No.: 1211496-89-7)." Building Blocks and Intermediates.

  • [[1]]([Link]) Journal of Materials Chemistry A (RSC Publishing). "Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform."

  • Smolecule. "5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine." Custom Synthesis Solutions & Precursor Analysis.

  • [[2]]([Link]) Hasratyan, A.H. "Alkylation of 3-nitro-1,2,4-triazole in the N-methylmorpholine N-oxide/water system and identifying the structure of obtained compounds." Longdom Publishing.

  • Sukhanov, G.T., et al. "Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. Selective synthesis of 1,4-dialkyl-and 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts." Chemistry of Heterocyclic Compounds.

  • Wang, X.-j., et al. "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted Triazoles." Organic Chemistry Portal (Org. Lett., 2009, 11, 5460-5493).

Sources

Exploratory

Quantum Pharmacokinetics: Electronic Properties and Density Functional Theory (DFT) Studies of Paracetamol

Executive Summary In modern rational drug design, empirical trial-and-error approaches are rapidly being supplanted by computational pharmaceutics. Density Functional Theory (DFT) has emerged as the premier quantum mecha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, empirical trial-and-error approaches are rapidly being supplanted by computational pharmaceutics. Density Functional Theory (DFT) has emerged as the premier quantum mechanical method for elucidating the electronic nature of active pharmaceutical ingredients (APIs) 1. By mapping the electron density of a molecule, DFT allows researchers to predict pharmacodynamics, receptor binding affinities, and metabolic stability before a compound ever enters in vitro testing 2.

This whitepaper provides an in-depth technical framework for conducting DFT studies on small molecule APIs, utilizing Paracetamol (Acetaminophen) as a model compound. Paracetamol is universally recognized, and its electronic properties—specifically its Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)—serve as an ideal baseline for demonstrating the causal links between quantum calculations and macroscopic pharmacological behavior 3.

Theoretical Framework: The Causality of Computational Parameters

A robust DFT study is not merely a sequence of software commands; it requires a deep understanding of the physical approximations being made. The accuracy of DFT is critically dependent on the selection of functionals and basis sets 1.

Why the B3LYP Functional?

Standard Hartree-Fock (HF) methods ignore electron correlation, leading to significant inaccuracies in predicting molecular energies. Post-HF methods (like MP2 or CCSD) account for this but scale poorly, making them computationally prohibitive for complex drug molecules 4. We utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional because it is a hybrid Generalized Gradient Approximation (GGA) that incorporates a precise portion of exact HF exchange. Causality: This hybrid approach mitigates the self-interaction error inherent in pure DFT, providing highly accurate geometric and energetic predictions for organic APIs at a fraction of the computational cost 5.

Why the 6-311++G(d,p) Basis Set?

The choice of basis set dictates how electron orbitals are mathematically modeled. For Paracetamol, the 6-311++G(d,p) basis set is strictly required due to the following causal factors:

  • Triple-Zeta Valence (6-311): Allows orbitals to dynamically change size depending on their chemical environment.

  • Diffuse Functions (++): Adds diffuse s- and p-orbitals to heavy atoms and hydrogen. Causality: Paracetamol contains highly electronegative oxygen and nitrogen atoms with lone pairs. Diffuse functions allow the electron density to extend further from the nucleus, which is critical for accurately modeling hydrogen bonding and non-covalent interactions with target receptors 6.

  • Polarization Functions (d,p): Adds d-orbitals to heavy atoms and p-orbitals to hydrogen. Causality: This allows orbitals to shift asymmetrically (polarize) when interacting with neighboring atoms, ensuring the planar geometry of the aromatic ring and the amide group is calculated correctly.

Self-Validating Experimental Protocol & Workflow

To ensure trustworthiness, computational data must never be accepted blindly. The following step-by-step methodology incorporates a self-validating feedback loop using vibrational frequency analysis.

Step-by-Step Methodology
  • Initial Geometry Generation: Construct the 3D structure of Paracetamol using a visualization tool (e.g., GaussView). Pre-optimize the geometry using a low-level molecular mechanics force field (like UFF) to establish a reasonable starting point.

  • Quantum Optimization: Submit the coordinate matrix to a quantum chemistry solver (e.g., Gaussian) using the Opt keyword at the B3LYP/6-311++G(d,p) level. The software iteratively solves the Kohn-Sham equations until the forces on all atoms fall below a defined threshold (typically 4.5×10−4 Hartree/Bohr).

  • Hessian Matrix Calculation (Self-Validation Step): Run a frequency calculation (Freq) on the optimized geometry. This computes the second derivative of the energy with respect to nuclear coordinates (the Hessian matrix).

  • NIMAG Verification: Check the output for the Number of Imaginary Frequencies (NIMAG).

    • Causality: Optimization only finds a point where the energy gradient is zero. If NIMAG > 0, the molecule is trapped in a transition state (saddle point). If NIMAG = 0, the structure is confirmed as a true local/global energy minimum. Do not proceed to property extraction until NIMAG = 0.

  • Property Extraction: Once validated, extract the FMO energies, generate the MEP surface, and perform Natural Bond Orbital (NBO) analysis to map charge transfer pathways.

Computational Workflow Diagram

DFT_Workflow Start 1. Input Geometry (Paracetamol API) Opt 2. Geometry Optimization (B3LYP / 6-311++G**) Start->Opt Freq 3. Frequency Calculation (Hessian Matrix) Opt->Freq Check 4. Imaginary Frequencies? (NIMAG = 0) Freq->Check Check->Opt Yes (Saddle Point) Prop 5. Electronic Properties (HOMO/LUMO, MEP, NBO) Check->Prop No (True Minimum) Exp 6. Experimental Validation (FT-IR / UV-Vis Correlation) Prop->Exp Correlate & Validate

Fig 1: Self-validating DFT computational workflow for small molecule APIs.

Electronic Properties & Quantitative Data Presentation

Frontier Molecular Orbitals (FMOs)

The interaction of a drug with its biological target is fundamentally an electron exchange process. The Highest Occupied Molecular Orbital (HOMO) represents the molecule's electron-donating capability (nucleophilicity), while the Lowest Unoccupied Molecular Orbital (LUMO) represents its electron-accepting capability (electrophilicity) 5.

The energy gap ( ΔE ) between the HOMO and LUMO is a critical descriptor of molecular stability and kinetic reactivity. A smaller gap indicates a highly reactive, "soft" molecule that easily undergoes charge transfer with receptor sites, while a larger gap indicates a stable, "hard" molecule [[6]]().

Table 1: Global Reactivity Descriptors for Paracetamol
PropertySymbolCalculated Value (eV)Pharmacological Relevance
HOMO Energy EHOMO​ -5.95Electron-donating capacity (Nucleophilicity)
LUMO Energy ELUMO​ -0.85Electron-accepting capacity (Electrophilicity)
Energy Gap ΔE 5.10Molecular stability and kinetic reactivity
Ionization Potential I≈−EHOMO​ 5.95Energy required to remove an electron
Electron Affinity A≈−ELUMO​ 0.85Energy released upon electron addition
Chemical Hardness η=(I−A)/2 2.55Resistance to charge transfer
Chemical Softness S=1/2η 0.196Polarizability and toxicity potential
Electronegativity χ=(I+A)/2 3.40Tendency to attract electrons in a biological complex
Electrophilicity Index ω=χ2/2η 2.26Propensity to undergo nucleophilic attack by cellular targets

Note: Values are representative of isolated Paracetamol optimized at the B3LYP/6-311++G(d,p) level in the gas phase. Slight variations occur depending on solvation models (e.g., PCM/SMD).

Molecular Electrostatic Potential (MEP) Mapping

The MEP surface visually maps the charge distribution across the API, providing a 3D blueprint for how the drug will orient itself within a receptor pocket.

  • Red Regions (Negative Potential): Localized around the carbonyl oxygen and hydroxyl oxygen of Paracetamol. These are prime sites for electrophilic attack and serve as hydrogen bond acceptors.

  • Blue Regions (Positive Potential): Localized around the amide proton and hydroxyl proton. These are susceptible to nucleophilic attack and act as hydrogen bond donors 6.

By overlaying the MEP of Paracetamol with the electrostatic map of the cyclooxygenase (COX) active site, researchers can predict the thermodynamics of the binding event prior to synthesizing derivatives.

Physical Validation: Bridging In Silico and In Vitro

The ultimate hallmark of trustworthiness in computational chemistry is physical validation. To prove that the DFT-derived electronic structure is accurate, it must be correlated with experimental spectroscopic data.

FT-IR Correlation Protocol
  • Extract Theoretical Frequencies: Retrieve the harmonic vibrational frequencies from the DFT output file.

  • Apply Scaling Factors: Because DFT assumes harmonic oscillation (ignoring the anharmonicity of real chemical bonds) and utilizes a finite basis set, raw theoretical frequencies are systematically overestimated. Multiply the raw frequencies by a standard scaling factor specific to the level of theory (e.g., 0.9613 for B3LYP/6-311++G(d,p)).

  • Experimental Overlay: Record the experimental FT-IR spectrum of pure Paracetamol (KBr pellet method).

  • Regression Analysis: Plot the scaled theoretical frequencies against the experimental frequencies. A successful, self-validating DFT model will yield a linear regression coefficient ( R2 ) greater than 0.99. If R2<0.95 , the chosen basis set is inadequate for the specific molecular environment, and the electronic properties (HOMO/LUMO) cannot be trusted for pharmacological predictions.

Conclusion

Density Functional Theory has transitioned from a purely theoretical physics exercise into an indispensable tool for drug development professionals. By rigorously applying appropriate functionals (B3LYP) and basis sets (6-311++G(d,p)), and by strictly enforcing self-validating protocols like NIMAG verification and FT-IR correlation, researchers can extract highly accurate electronic properties. For compounds like Paracetamol, mapping the HOMO-LUMO gap and MEP surfaces directly informs the prediction of reactivity, receptor binding affinity, and metabolic stability, ultimately accelerating the pipeline from in silico design to clinical efficacy.

References

  • Source: PMC (PubMed Central)
  • Conceptual density functional theory in drug discovery: an overview Source: PubMed URL
  • Theoretical Modeling of B12N12 Nanocage for the Effective Removal of Paracetamol from Drinking Water Source: MDPI URL
  • Computational Insights into Biomass-Derived Corrosion Inhibitors: DFT and Monte Carlo Simulation Studies on Aspirin, Paracetamol, Caffeine, and Ibuprofen Source: World Scientific URL
  • Source: PMC (PubMed Central)
  • Role of DFT in Drug Design: A Mini Review Source: Longdom Publishing URL

Sources

Foundational

Crystallographic data for 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole

An in-depth technical guide to the crystallographic properties and structural elucidation of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole (CAS: 1211496-89-7). Executive Summary 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole is a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the crystallographic properties and structural elucidation of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole (CAS: 1211496-89-7).

Executive Summary

5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole is a highly functionalized heterocyclic building block utilized extensively in the development of energetic materials, agrochemicals, and pharmaceutical intermediates. The unique arrangement of an electron-withdrawing nitro group, a heavy halogen atom (bromine), and a lipophilic alkyl chain on a compact 1,2,4-triazole core creates a highly specific electronic and steric environment.

Understanding the crystallographic behavior of this molecule is critical for drug development professionals and materials scientists. The solid-state packing dictates the compound's stability, solubility, and reactivity. This whitepaper deconstructs the structural causality of its crystal lattice, outlines the predictive crystallographic parameters, and provides a self-validating protocol for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

Molecular Architecture & Causality of Crystal Packing

The crystal engineering of 1,2,4-triazole derivatives is governed by the delicate balance of non-covalent interactions. Unsubstituted or 3-monosubstituted 1,2,4-triazoles (such as 3-nitro-1,2,4-triazole) typically exist in a tautomeric equilibrium between 1H- and 2H- structures, which complicates crystal packing and often leads to polymorphism (e.g., crystallizing in both tetragonal and monoclinic forms)[1].

However, the specific substitution pattern of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole fundamentally alters its solid-state behavior:

  • Tautomeric Locking via 1-Ethyl Substitution: The alkylation at the N1 position permanently locks the triazole ring into a single tautomeric form. Furthermore, the ethyl group eliminates the strong N-H hydrogen bond donor typical of triazoles. Consequently, the crystal lattice cannot rely on classical N-H···N or N-H···O hydrogen bonding networks.

  • Halogen Bonding (The Bromine σ-Hole): With classical hydrogen bonding suppressed, halogen bonding becomes the primary structure-directing interaction. The electron-withdrawing nature of the triazole ring and the nitro group polarizes the bromine atom, creating a region of positive electrostatic potential (the σ-hole) on the extension of the C-Br bond. This allows the bromine to act as a strong halogen bond donor to the oxygen atoms of the nitro group (C-Br···O) or the unalkylated ring nitrogens (C-Br···N)[2].

  • Dipole-Dipole & π-π Interactions: The highly polarized 3-nitro group acts as a potent electron acceptor, facilitating offset face-to-face π-π stacking between adjacent triazole rings to minimize electrostatic repulsion.

Quantitative Crystallographic Profile

While the exact unit cell parameters can vary based on the crystallization solvent (due to potential solvate formation), the intrinsic molecular geometry and packing motifs of halogenated nitrotriazoles follow highly predictable crystallographic trends. Below is the synthesized crystallographic data profile for this compound class.

Crystallographic ParameterPredictive Value / Structural Description
Chemical Formula C4H5BrN4O2
Molecular Weight 221.02 g/mol
Expected Crystal System Monoclinic (Standard for asymmetric triazoles)
Expected Space Group P2₁/c
Typical C-Br Bond Length 1.87 – 1.89 Å
Typical C-NO₂ Bond Length 1.44 – 1.46 Å
Triazole N-N Bond Length 1.34 – 1.36 Å
Dominant Intermolecular Forces Halogen Bonding (C-Br···O), weak C-H···O interactions
Halogen Bond Contact Distance ~2.90 – 3.15 Å (Shorter than van der Waals radii sum)

Self-Validating Protocol: Single-Crystal X-Ray Diffraction (SC-XRD)

To empirically determine the crystal structure of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole, a rigorous, self-validating SC-XRD workflow must be employed. The presence of the heavy bromine atom provides a distinct advantage for phase solving via anomalous dispersion, but the nitro group is prone to rotational disorder, requiring careful refinement.

Phase 1: Crystal Growth & Selection
  • Solvent System Selection: Dissolve 50 mg of the compound in a minimum volume of a binary solvent system (e.g., Ethyl Acetate / Hexane, 1:3 v/v). Causality: The polar ethyl acetate solubilizes the triazole core, while the non-polar hexane acts as an antisolvent.

  • Slow Evaporation: Pierce the vial cap with a narrow needle to allow for slow solvent evaporation at 20°C. Causality: Slow kinetics prevent kinetic trapping and twinned crystals, favoring the thermodynamically stable monoclinic lattice.

  • Validation Check: Inspect the harvested crystals under a polarized light microscope. Select a single, transparent, block-like crystal with sharp extinction (complete darkness every 90° of rotation). This validates that the crystal is a single domain and not twinned.

Phase 2: Data Collection Strategy
  • Mounting: Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100–150 K). Causality: Cryo-cooling minimizes thermal motion, which is critical for suppressing the rotational disorder of the 3-nitro group and the terminal methyl of the 1-ethyl group.

  • Radiation Choice: Utilize Cu Kα radiation (λ = 1.54184 Å) over Mo Kα. Causality: While Mo Kα is standard for small molecules, Cu Kα significantly enhances the anomalous scattering signal of the Bromine atom ( Δf′′ ), which drastically simplifies the solution of the phase problem during data processing.

  • Validation Check: Ensure the internal merging R-factor ( Rint​ ) of the collected reflections is < 0.05, and that > 75% of the reflections have an intensity I>2σ(I) .

Phase 3: Structure Solution & Refinement
  • Phase Solution: Solve the structure using intrinsic phasing algorithms (e.g., SHELXT). The heavy bromine atom will immediately appear as the highest peak in the electron density map.

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms (Br, O, N, C).

  • Hydrogen Atom Placement: Place the ethyl hydrogen atoms in calculated positions using a riding model.

  • Validation Check (The Trustworthiness Pillar): The refinement is only considered successful and self-validated if it meets the following criteria:

    • R1​ (Final): < 0.05 (Indicates excellent agreement between the calculated and observed models).

    • wR2​ : < 0.15.

    • Goodness-of-Fit (GooF): ~ 1.00 to 1.05.

    • Residual Electron Density: The highest unassigned peak should be < 1.0 e/ų, and it should be located near the Bromine atom (a common artifact of Fourier truncation errors near heavy halogens).

Experimental Workflow Visualization

G A 1. Crystal Growth (Binary Solvent Evaporation) B 2. SC-XRD Data Collection (Cu Kα, Cryo-cooling to 150K) A->B C 3. Phase Solution (Anomalous Dispersion of Br) B->C D 4. Structural Refinement (SHELXL, Anisotropic, R1 < 0.05) C->D E 5. Topological Analysis (Halogen Bonding C-Br···O) D->E

SC-XRD workflow for 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole structural elucidation.

References

  • Crystal Structure of 3-Nitro,1,2,4-Triazole Source: ResearchGate (Growth & Design Analysis) URL:[Link]

  • Open Bis(triazolium) Structural Motifs as a Benchmark To Study Combined Hydrogen- and Halogen-Bonding Interactions Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the synthesis of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole, a heterocyclic compound with potential applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The unique substitution pattern of this triazole derivative makes it an interesting building block for further chemical exploration.

Introduction

1,2,4-triazoles are a prominent class of five-membered nitrogen-containing heterocycles that are integral to the development of a wide range of biologically active molecules.[1][2] Their scaffold is found in numerous pharmaceuticals exhibiting antifungal, antiviral, anti-inflammatory, and anticonvulsant properties.[1] The introduction of a nitro group and a halogen atom can significantly influence the compound's chemical reactivity and biological activity. Specifically, nitroazoles are a class of energetic materials and have been investigated for their unique properties.[3] This protocol details a practical synthetic route to 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole, starting from the commercially available 5-bromo-3-nitro-1H-1,2,4-triazole.

Synthetic Strategy: N-Alkylation

The most direct and logical approach for the synthesis of the target compound is the N-alkylation of 5-bromo-3-nitro-1H-1,2,4-triazole. This strategy is based on established methods for the alkylation of triazole rings. A key consideration in the alkylation of 1,2,4-triazoles is regioselectivity, as alkylation can potentially occur at different nitrogen atoms within the triazole ring, leading to a mixture of isomers.[4][5] This protocol is adapted from a similar synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole, which utilizes a base-mediated reaction with an alkylating agent.[6]

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/Specification
5-bromo-3-nitro-1H-1,2,4-triazole≥97% purity
Diethyl sulfate≥98% purity
Sodium hydroxide (NaOH)Pellets, ≥97%
AcetoneAnhydrous, ≥99.5%
Ethyl acetateACS grade
HexanesACS grade
Deionized water
Round-bottom flask250 mL
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Rotary evaporator
Thin-Layer Chromatography (TLC) platesSilica gel 60 F254
Column chromatography setupSilica gel, 230-400 mesh
Standard laboratory glassware
Personal Protective Equipment (PPE)Safety glasses, lab coat, gloves
Safety Precautions
  • Nitro-containing compounds can be energetic and potentially explosive, especially polynitro compounds. Handle with care and avoid heat, friction, and shock. [4]

  • Diethyl sulfate is a potent alkylating agent and is carcinogenic. Handle only in a well-ventilated fume hood with appropriate PPE.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Perform all steps of the reaction in a well-ventilated fume hood.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (51.8 mmol) of 5-bromo-3-nitro-1H-1,2,4-triazole in 100 mL of acetone.

    • Cool the stirred solution to 0 °C using an ice bath.

  • Base Addition:

    • Prepare a 10% (w/v) aqueous solution of sodium hydroxide by carefully dissolving 3.0 g of NaOH in 30 mL of deionized water.

    • Slowly add the 10% NaOH solution to the cooled triazole solution over 15-20 minutes, ensuring the temperature remains below 5 °C. The addition of base will deprotonate the triazole, forming the more nucleophilic triazolate anion.

  • Alkylation:

    • Add 8.8 mL (9.6 g, 62.2 mmol) of diethyl sulfate to a dropping funnel.

    • Add the diethyl sulfate dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring for 18-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent.

    • The starting material and the product should have different Rf values. The reaction is considered complete when the starting material spot is no longer visible or has significantly diminished.

  • Work-up and Extraction:

    • Once the reaction is complete, remove the acetone using a rotary evaporator.

    • To the remaining aqueous residue, add 50 mL of deionized water.

    • Extract the aqueous layer three times with 50 mL of ethyl acetate.

    • Combine the organic extracts and wash them sequentially with 2N sodium hydroxide solution (2 x 30 mL) and then with deionized water (2 x 30 mL) to remove any unreacted starting material and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product will likely be a mixture of N1 and N2 isomers. Purification by column chromatography on silica gel is necessary to isolate the desired 1-ethyl isomer.

    • A gradient elution system of hexanes and ethyl acetate is recommended. The exact ratio will depend on the separation observed by TLC.

    • Collect the fractions containing the desired product (as determined by TLC analysis) and combine them.

    • Evaporate the solvent to yield the purified 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole.

Visual Representation of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Work-up & Purification cluster_product Final Product A 5-bromo-3-nitro-1H-1,2,4-triazole D Acetone (solvent) 0 °C to Room Temp 18-24 hours A->D B Diethyl sulfate B->D C NaOH (aq) C->D E Rotary Evaporation D->E F Liquid-Liquid Extraction (Ethyl Acetate/Water) E->F G Column Chromatography F->G H 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole G->H

Caption: Synthetic workflow for 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR An ethyl group signal consisting of a quartet around 4.2-4.5 ppm (2H, -CH₂) and a triplet around 1.4-1.6 ppm (3H, -CH₃).
¹³C NMR Signals corresponding to the two carbons of the ethyl group and the two carbons of the triazole ring. The carbon bearing the nitro group will be significantly downfield.
Mass Spec (MS) The molecular ion peak corresponding to the mass of the product (C₄H₄BrN₄O₂), showing the characteristic isotopic pattern for a bromine-containing compound.
Infrared (IR) Characteristic peaks for the nitro group (NO₂) asymmetric and symmetric stretching around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
Melting Point A sharp melting point should be observed for the pure crystalline solid.

Discussion and Mechanistic Insights

The synthesis proceeds via a nucleophilic substitution reaction. The sodium hydroxide deprotonates the 1H-1,2,4-triazole ring, which is acidic due to the electron-withdrawing effects of the nitro and bromo substituents, as well as the inherent aromaticity of the ring. This deprotonation generates a triazolate anion, which is a potent nucleophile.

The triazolate anion then attacks the electrophilic ethyl group of diethyl sulfate, displacing the sulfate leaving group and forming the N-ethyl bond. The formation of multiple isomers is a common challenge in triazole chemistry due to the presence of multiple nitrogen atoms that can be alkylated.[4] The ratio of N1 to N2 alkylation can be influenced by factors such as the solvent, the counter-ion, and the nature of the alkylating agent. Separation of these regioisomers is typically achieved by chromatography.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Monitor the reaction by TLC to ensure completion. The reaction time may need to be extended.
Suboptimal reaction temperature.Ensure the initial deprotonation and alkylation are carried out at the recommended low temperature to minimize side reactions.
Formation of Multiple Isomers Inherent reactivity of the triazole ring.This is expected. Optimize the column chromatography conditions (solvent system, gradient) for better separation.[4]
Starting Material Degradation Instability of the starting material or product under basic conditions.Ensure the base is added slowly and at a low temperature. Avoid prolonged exposure to strong basic conditions during work-up.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Nitro-Triazoles.
  • Sukhanov, G. T., Filippova, Y. V., Gatilov, Y. V., & Krasnov, V. I. (2022). Synthesis and properties of nitro-1,2,3-triazoles (Review). ResearchGate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole. Retrieved from [Link]

  • Gao, H., & Shreeve, J. M. (2011). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. PMC. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

Sources

Application

The Synthetic Versatility of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole: A Guide for Pharmaceutical Intermediates

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs. Its unique electronic properties, metabolic stability, and capacity for hydro...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it a privileged structure in drug design. This guide delves into the practical application of a highly functionalized derivative, 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole , as a versatile intermediate for the synthesis of novel pharmaceutical agents. We will explore its synthesis, key reactions, and provide detailed protocols for its use, grounded in established chemical principles.

Introduction: The Strategic Importance of Functionalized Triazoles

The strategic placement of bromo and nitro groups on the 1-ethyl-1,2,4-triazole core imparts a rich and tunable reactivity to the molecule. The electron-withdrawing nature of the nitro group significantly influences the aromatic system, making the triazole ring susceptible to specific chemical transformations. This premeditated design allows for sequential and regioselective modifications, a crucial aspect in the construction of complex molecular architectures required for targeted drug action.

This document serves as a comprehensive resource for researchers and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the experimental choices.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource
Molecular FormulaC₄H₅BrN₄O₂Inferred
Molecular Weight221.01 g/mol Inferred
AppearanceExpected to be a solidInferred from analogs
StorageSealed in a dry, cool, and well-ventilated placeGeneral laboratory chemical storage guidelines

Safety Precautions:

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Synthesis of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole: A Protocol Based on Analogy

The synthesis of the title compound can be reliably achieved through the N-ethylation of the commercially available precursor, 5-bromo-3-nitro-1H-1,2,4-triazole. The regioselectivity of the alkylation of 1,2,4-triazoles can be influenced by the reaction conditions. The following protocol is adapted from the well-established methylation of the same precursor and general knowledge of N-alkylation of nitrotriazoles.

Protocol 1: Synthesis of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole

Reaction Scheme:

Synthesis_of_5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole reagents 5-bromo-3-nitro-1H-1,2,4-triazole + Diethyl sulfate conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Room Temperature reagents->conditions product 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole conditions->product

Caption: Synthesis of the target intermediate.

Materials:

  • 5-bromo-3-nitro-1H-1,2,4-triazole

  • Diethyl sulfate

  • Potassium carbonate (K₂CO₃) or a similar base

  • Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 5-bromo-3-nitro-1H-1,2,4-triazole (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • Slowly add diethyl sulfate (1.2 equivalents) to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 1-ethyl isomer from other potential isomers.

Rationale for Experimental Choices:

  • Base and Solvent: The use of a base like potassium carbonate is essential to deprotonate the triazole ring, forming the triazolate anion, which is a more potent nucleophile. A polar aprotic solvent like DMF is chosen to solubilize the reactants and facilitate the Sₙ2 reaction.

  • Alkylating Agent: Diethyl sulfate is an effective ethylating agent. Other ethylating agents like ethyl iodide or ethyl bromide could also be employed.

  • Purification: The alkylation of 1,2,4-triazoles can lead to a mixture of N1 and N2 isomers. Column chromatography is a standard and effective method for separating these isomers to obtain the desired product with high purity.

Application as a Pharmaceutical Intermediate: Gateway to Novel Compounds

The strategic positioning of the bromo and nitro functionalities on the 1-ethyl-1,2,4-triazole scaffold opens up a plethora of synthetic possibilities for creating diverse molecular libraries for drug discovery.

Nucleophilic Aromatic Substitution (SₙAr) of the Bromo Group

The electron-withdrawing nitro group activates the triazole ring towards nucleophilic aromatic substitution, making the bromo substituent a good leaving group. This allows for the introduction of various nucleophiles at the 5-position.

Workflow for SₙAr Reactions:

SNAr_Workflow start 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole reaction Nucleophile (R-XH) Base (e.g., Cs₂CO₃) Solvent (e.g., THF/DMF) start->reaction product 5-Substituted-1-ethyl-3-nitro-1H-1,2,4-triazole reaction->product

Caption: General workflow for SₙAr reactions.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution

Materials:

  • 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole

  • Nucleophile (e.g., a phenol, thiol, or amine)

  • Cesium carbonate (Cs₂CO₃) or another suitable base

  • Tetrahydrofuran (THF) or DMF

  • Standard laboratory glassware for inert atmosphere reactions (if required)

Procedure:

  • In a round-bottom flask, dissolve 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole (1 equivalent) and the desired nucleophile (1.2 equivalents) in THF or DMF.

  • Add cesium carbonate (2 equivalents) to the mixture.

  • Heat the reaction mixture at a temperature ranging from 40°C to 100°C, depending on the reactivity of the nucleophile. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Rationale:

  • Choice of Base: Cesium carbonate is often an effective base for these types of reactions, particularly with less nucleophilic partners like phenols.

  • Versatility: This reaction allows for the introduction of a wide array of functional groups, which is a key strategy in modifying the pharmacokinetic and pharmacodynamic properties of a lead compound.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, which is a common functional group in many pharmaceuticals and a key handle for further synthetic modifications.

Workflow for Nitro Group Reduction:

Nitro_Reduction_Workflow start 5-Substituted-1-ethyl-3-nitro-1H-1,2,4-triazole reaction Reducing Agent (e.g., SnCl₂·2H₂O or H₂/Pd-C) Solvent (e.g., Ethanol/Ethyl Acetate) start->reaction product 5-Substituted-1-ethyl-1H-1,2,4-triazol-3-amine reaction->product

Caption: General workflow for nitro group reduction.

Protocol 3: Reduction of the Nitro Group to an Amine

Materials:

  • 5-Substituted-1-ethyl-3-nitro-1H-1,2,4-triazole (from Protocol 2)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Dissolve the 5-substituted-1-ethyl-3-nitro-1H-1,2,4-triazole (1 equivalent) in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (5 equivalents) in portions.

  • Reflux the reaction mixture for several hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully quench by adding a saturated solution of sodium bicarbonate until the pH is basic.

  • Filter the resulting precipitate (tin salts) through a pad of celite.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude amine can be purified by column chromatography if necessary.

Rationale:

  • Choice of Reducing Agent: Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro groups and is generally tolerant of many other functional groups. Catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst is an alternative method, but care must be taken as it can sometimes lead to the reduction of other functional groups, including dehalogenation if the bromo-substituent is still present.

Conclusion

5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole is a highly valuable and versatile intermediate for the synthesis of novel pharmaceutical candidates. Its well-defined reactivity allows for the sequential and regioselective introduction of diverse chemical functionalities. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this building block in their drug discovery programs. The inherent modularity of the synthetic routes starting from this intermediate enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, ultimately accelerating the journey towards new and effective medicines.

References

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Molecules. [Link]

  • Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole. (n.d.). PrepChem.com. [Link]

  • REACTIONS OF 3-NITRO-1,2,4-TRIAZOLE DERIVATIVES WITH ALKYLATING AGENTS. 9. PREPARATION OF N (1)-, N (2)- AND N (4)-ETHYL-5-R-NITRO-1,2,4-TRIAZOLES BY THE ALKYLATION OF 5-R-3-NITRO-1,2,4-TRIAZOLATE ANIONS WITH DIETHYL SULFATE. (2013). Chemistry of Heterocyclic Compounds. [Link]

  • Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 5. Selective synthesis of 1,4-dialkyl-and 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts from 1-alkyl-and 4,5-dialkyl-3-nitro-1,2,4-
Method

Application Note: Synthesis, Characterization, and Integration of Nitro-Triazoles in High-Energy Density Materials (HEDM)

Prepared by: Senior Application Scientist, Energetic Materials & Synthetic Protocols Target Audience: Materials Scientists, Energetic Materials Researchers, and Chemical Engineers Executive Summary & Mechanistic Overview...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Energetic Materials & Synthetic Protocols Target Audience: Materials Scientists, Energetic Materials Researchers, and Chemical Engineers

Executive Summary & Mechanistic Overview

The development of High-Energy Density Materials (HEDMs) requires a delicate balance between maximizing detonation performance (velocity and pressure) and minimizing sensitivity to accidental initiation (shock, friction, and thermal stimuli). Nitro-triazoles, specifically 3-nitro-1,2,4-triazol-5-one (NTO) , have emerged as premier Insensitive High Explosives (IHEs). First evaluated by researchers at 1[1], NTO provides explosive power nearly equivalent to RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine) but with significantly higher thermal stability and lower impact sensitivity[1].

The Causality of NTO's Performance

The unique performance profile of NTO is not accidental; it is a direct consequence of its molecular architecture:

  • High Heat of Formation: The 1,2,4-triazole ring is nitrogen-rich. The numerous N-N and C-N bonds store immense chemical energy, which is released upon detonation.

  • Intermolecular Hydrogen Bonding: Unlike RDX, NTO features a carbonyl group and labile N-H bonds. These functional groups create an extensive, rigid intermolecular hydrogen-bonding network.

  • Lattice Density & Desensitization: This H-bonding tightly packs the molecules, resulting in an exceptionally high crystal density of 1.93 g/cm³[1]. A dense lattice leaves minimal void space (preventing adiabatic compression "hot spots" during mechanical shock), thereby dissipating impact energy without initiating a detonation wave.

NTO_Mechanism N1 Triazole Ring (High Nitrogen) N4 High Detonation Velocity (~8500 m/s) N1->N4 High Heat of Formation N2 Carbonyl & Nitro Groups (O-Balance & H-Bonding) N3 Dense Crystal Lattice (~1.93 g/cm³) N2->N3 Intermolecular Packing N3->N4 High Energy Density N5 Low Shock Sensitivity (IHE) N3->N5 Energy Dissipation

Figure 1: Mechanistic pathway linking NTO's molecular structure to its energetic performance.

Physicochemical & Detonation Properties

To understand why NTO is substituting legacy explosives in modern munitions, we must compare its quantitative metrics against the industry standard, RDX.

PropertyNTORDXCausality / Significance
Crystal Density (g/cm³) 1.931.82Higher density in NTO is driven by extensive intermolecular H-bonding, maximizing energy per unit volume[1].
Detonation Velocity (m/s) ~8500~8750Comparable performance; NTO's high heat of formation compensates for its lower oxygen balance[1].
Pyrolysis Temp (°C) >260160NTO's stable triazole ring resists thermal cleavage significantly better than RDX's triazine ring[1].
Acidity (pKa) 3.67 - 3.76N/AThe labile N-H bond in NTO allows for straightforward, highly accurate aqueous acid-base titration[1][2].

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems . In energetic materials synthesis, unverified intermediates or crystalline defects can lead to catastrophic failures. These procedures embed quality control directly into the workflow.

Protocol A: Two-Step Synthesis of NTO

The most scalable and generalized method for synthesizing NTO involves the condensation of semicarbazide hydrochloride to form the intermediate 1,2,4-triazol-5-one (TO), followed by direct nitration[2][3].

Materials Required:

  • Semicarbazide hydrochloride (AR grade)

  • Formic acid (85%)

  • Nitric acid (70% and fuming 98%)

  • Deionized water

Step-by-Step Methodology:

  • Condensation (Synthesis of TO): React semicarbazide hydrochloride with an excess of formic acid under reflux conditions. The reaction yields 1,2,4-triazol-5-one (TO). Isolate and dry the TO intermediate[2].

  • Controlled Nitration: Slowly add TO to a nitrating mixture (70% HNO3). Crucial Causality: The nitration of TO is highly exothermic. You must maintain the reaction and subsequent crystallization temperature strictly between 35 °C and 45 °C [3].

    • Why? Allowing the temperature to spike causes severe frothing and rapid, chaotic nucleation[3]. Chaotic nucleation traps solvent molecules inside the crystal lattice, creating microscopic voids. Under shock compression, these voids collapse, generating localized heat ("hot spots") that can trigger unintended detonation.

  • Recrystallization: Dissolve the crude NTO in hot distilled water (80 °C) and perform a slow cooling crystallization down to room temperature to yield pure NTO crystals[2].

Self-Validation Checkpoint: Following recrystallization, measure the crystal density of the batch using gas pycnometry. A measured density of ≥1.91 g/cm³ validates the absence of significant solvent inclusions. If the density is lower, the crystal lattice contains dangerous defects, and the batch must be recrystallized to ensure shock insensitivity.

Synthesis_Workflow S1 Semicarbazide HCl + Formic Acid S2 Condensation (Heat) S1->S2 Step 1 S3 1,2,4-triazol-5-one (TO) S2->S3 S4 Nitration (70% HNO3) Temp Control: 35-45°C S3->S4 Step 2 S5 Crude NTO S4->S5 Prevent Frothing S6 Hot Water Recrystallization (80°C -> 20°C) S5->S6 Purification S7 Pure NTO Crystals (Density > 1.90 g/cm³) S6->S7 Defect Removal

Figure 2: Two-step synthesis and crystallization workflow for insensitive NTO.

Protocol B: Quality Control via Aqueous Acid-Base Titration

Unlike many neutral energetic materials (like RDX or HMX) which require complex High-Performance Liquid Chromatography (HPLC) for assaying, NTO's chemical structure allows for rapid, highly accurate benchtop titration. The N-H bond in the triazole ring is rendered labile by the electron-withdrawing nitro group, giving NTO a pKa of ~3.76[2].

Step-by-Step Methodology:

  • Accurately weigh ~0.1 g of the dried NTO sample.

  • Dissolve the sample in 50 mL of CO2-free distilled water.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate against a standardized 0.07 N NaOH solution until a faint, persistent pink endpoint is reached[2].

  • Calculate purity based on the molar equivalence (1:1 ratio of NTO to NaOH).

Self-Validation Checkpoint: This protocol inherently validates the success of the nitration step. Unreacted TO lacks the strongly electron-withdrawing nitro group, meaning it does not possess the same acidic pKa. If the calculated purity is <99.0%, it directly indicates incomplete nitration (presence of TO) or the formation of unstable byproducts (like N-nitro-1,2,4-triazol-5-one), alerting the operator to a synthesis failure[2].

References

  • Source: Google Patents (Los Alamos National Laboratory)
  • Assay of the Insensitive High Explosive 3-Nitro-1,2,4-triazol-5-one (NTO) by Acid-Base Titration Source: ICM.edu.pl URL:[Link]

  • US6583293B1 - Preparation method of 3-nitro-1,2,4-triazol-5-one by a process minimizing heat generation during crystallization Source: Google Patents URL
  • 3-NITRO-1,2,4-TRIAZOL-5-ONE (NTO): HIGH EXPLOSIVE INSENSITIVE ENERGETIC MATERIAL Source: Chemistry of Heterocyclic Compounds (Semantic Scholar / OSI) URL:[Link]

Sources

Application

Application Notes and Protocols for the Alkylation of 3-Nitro-1,2,4-triazole Derivatives

Introduction: The Significance of N-Alkylated 3-Nitro-1,2,4-triazole Derivatives The 3-nitro-1,2,4-triazole scaffold is a cornerstone in the development of high-performance energetic materials and novel therapeutics. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Alkylated 3-Nitro-1,2,4-triazole Derivatives

The 3-nitro-1,2,4-triazole scaffold is a cornerstone in the development of high-performance energetic materials and novel therapeutics. The introduction of an N-alkyl substituent onto the triazole ring profoundly modulates the molecule's physicochemical properties, including its density, thermal stability, and sensitivity to impact and friction. In the pharmaceutical realm, N-alkylation is a critical step in tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. For instance, certain 3-nitro-1,2,4-triazole analogs have shown promising activity against Chagas disease and leishmaniasis.[1]

However, the synthetic pathways to these valuable derivatives are complicated by the challenge of regioselectivity. The 3-nitro-1,2,4-triazole anion possesses multiple nucleophilic nitrogen atoms (N-1, N-2, and N-4), leading to the potential for a mixture of isomeric products upon alkylation. This guide provides a detailed exploration of various alkylation procedures, offering insights into controlling the reaction's regioselectivity and providing validated protocols for the synthesis and characterization of these important compounds.

Understanding the Core Challenge: Regioselectivity in the Alkylation of 3-Nitro-1,2,4-triazole

The alkylation of 3-nitro-1,2,4-triazole can theoretically yield three different regioisomers: the N-1, N-2, and N-4 alkylated products.[2] The distribution of these isomers is highly dependent on the reaction conditions, the nature of the alkylating agent, and the presence of any substituents on the triazole ring. Generally, alkylation at the N-1 and N-2 positions is most common, with the N-4 isomer being less frequently observed.[3][4] The formation of a mixture of N-1 and N-2 isomers is a frequent outcome, particularly in alkaline conditions.[4]

The underlying principle governing the regioselectivity is a delicate interplay between kinetic and thermodynamic control. The relative nucleophilicity of the different nitrogen atoms dictates the initial point of attack (kinetic control), while the relative stability of the resulting isomers can influence the final product distribution if the reaction is reversible (thermodynamic control). The electron-withdrawing nitro group significantly influences the electron density distribution within the triazole ring, impacting the nucleophilicity of the adjacent nitrogen atoms.

Visualizing the Reaction Pathways

Caption: Possible alkylation pathways for 3-nitro-1,2,4-triazole.

Protocol 1: Classical N-Alkylation in Alkaline Medium

This is one of the most common methods for the N-alkylation of 3-nitro-1,2,4-triazoles, typically employing alkyl halides or dialkyl sulfates as the alkylating agents in the presence of a base. This method often results in a mixture of N-1 and N-2 isomers, with the N-1 isomer generally being the major product.[4]

Causality Behind Experimental Choices:
  • Base (e.g., NaOH, KOH, K₂CO₃): The base deprotonates the triazole ring, forming the more nucleophilic triazolate anion, which readily reacts with the electrophilic alkylating agent.

  • Solvent (e.g., Water, Acetone, DMF): The choice of solvent can influence the solubility of the reactants and the reaction rate. An aqueous alkaline medium is often effective and economical.[5]

  • Alkylating Agent (e.g., Alkyl Bromides, Dialkyl Sulfates): The reactivity of the alkylating agent will affect the reaction time and temperature. Dialkyl sulfates are generally more reactive than alkyl halides. The structure of the alkylating agent can also influence regioselectivity. For instance, alkylation with dibromoethane and propargyl bromide has been shown to be regioselective, favoring the N-1 position.[5]

Detailed Step-by-Step Methodology:
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitro-1,2,4-triazole (1 equivalent) in the chosen solvent (e.g., 10 volumes of aqueous sodium hydroxide solution).

  • Addition of Alkylating Agent: To the stirred solution, add the alkylating agent (1-1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 40-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, often a mixture of isomers, can be purified by column chromatography on silica gel.

ParameterConditionRationale
Base NaOH, KOH, K₂CO₃Generates the nucleophilic triazolate anion.
Solvent Water, Acetone, DMFSolubilizes reactants and influences reaction rate.
Alkylating Agent Alkyl Halides, Dialkyl SulfatesElectrophile that adds the alkyl group.
Temperature 40-80 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Purification Column ChromatographyTo separate the resulting N-1 and N-2 isomers.

Protocol 2: Acid-Catalyzed N-Alkylation with Alcohols

An alternative approach involves the reaction of 3-nitro-1,2,4-triazole with secondary or tertiary alcohols in the presence of a strong acid, such as concentrated sulfuric acid. This method can offer different regioselectivity compared to alkaline conditions, often favoring the N-2 isomer.[6]

Causality Behind Experimental Choices:
  • Strong Acid (conc. H₂SO₄): The acid protonates the alcohol, facilitating the formation of a carbocation intermediate, which then acts as the electrophile.

  • Alcohol (Secondary or Tertiary): These alcohols are prone to forming stable carbocations under acidic conditions. Alkylation with 2-propanol, for example, has been shown to occur regioselectively to form the 1-isopropyl-3-nitro-1,2,4-triazole.[6]

  • Temperature: The reaction temperature will influence the rate of carbocation formation and the subsequent alkylation.

Detailed Step-by-Step Methodology:
  • Preparation: In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated sulfuric acid to 3-nitro-1,2,4-triazole (1 equivalent) while cooling in an ice bath.

  • Addition of Alcohol: Slowly add the secondary or tertiary alcohol (1.5-2 equivalents) to the mixture, maintaining a low temperature.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the organic phase, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Protocol 3: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction provides a mild and often highly regioselective method for the N-alkylation of azoles.[7] This reaction utilizes an alcohol, a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7] While specific examples for 3-nitro-1,2,4-triazole are less common in the literature, the general principles can be applied.

Causality Behind Experimental Choices:
  • PPh₃ and DEAD/DIAD: These reagents form a phosphonium salt intermediate which activates the alcohol for nucleophilic attack by the triazole.

  • Alcohol: The alcohol serves as the source of the alkyl group.

  • Solvent (e.g., THF, Dichloromethane): Anhydrous aprotic solvents are essential for the success of the Mitsunobu reaction.

Proposed Step-by-Step Methodology:
  • Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 3-nitro-1,2,4-triazole (1 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.[8]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Slowly add a solution of DEAD or DIAD (1.5 equivalents) in THF to the reaction mixture.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, or until TLC indicates the consumption of the starting material.

  • Work-up and Purification: Quench the reaction with water and extract with an organic solvent. The major challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide and hydrazine byproducts. Purification is typically achieved by column chromatography.

Protocol 4: Phase-Transfer Catalysis (PTC) for N-Alkylation

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. For the alkylation of 3-nitro-1,2,4-triazole, this would typically involve an aqueous solution of the triazolate salt and an organic solution of the alkylating agent. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the triazolate anion into the organic phase where the reaction occurs.[9]

Causality Behind Experimental Choices:
  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB): The lipophilic cation of the catalyst pairs with the triazolate anion, allowing it to be transported into the organic phase.

  • Two-Phase System: This allows for the use of an inexpensive and environmentally benign solvent like water for one phase, while the organic substrate remains in a non-polar solvent.

Proposed Step-by-Step Methodology:
  • Preparation: In a flask, prepare a solution of 3-nitro-1,2,4-triazole (1 equivalent) and a base (e.g., NaOH or K₂CO₃) in water.

  • Addition of Organic Phase: Add a solution of the alkylating agent (1.1 equivalents) in a water-immiscible organic solvent (e.g., toluene, dichloromethane).

  • Addition of Catalyst: Add a catalytic amount of a phase-transfer catalyst (e.g., 1-5 mol% of TBAB).

  • Reaction: Stir the biphasic mixture vigorously at a suitable temperature (e.g., room temperature to reflux) until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Separate the organic layer, wash with water, dry, and concentrate. Purify the product by column chromatography.

Characterization of N-Alkylated 3-Nitro-1,2,4-triazole Derivatives

Unambiguous characterization of the resulting regioisomers is critical. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction is the gold standard for structure elucidation.[10]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for distinguishing between the N-1 and N-2 isomers. The chemical shifts of the triazole ring proton and the protons of the alkyl substituent will differ depending on the point of attachment.

  • X-ray Crystallography: When suitable crystals can be obtained, X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and the precise location of the alkyl group.[10][11][12]

Illustrative Workflow for Isomer Characterization

Characterization_Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis Alkylation_Reaction Alkylation Reaction Column_Chromatography Column Chromatography Alkylation_Reaction->Column_Chromatography Isomer Mixture NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Column_Chromatography->NMR_Spectroscopy Isolated Isomers Xray_Crystallography X-ray Crystallography NMR_Spectroscopy->Xray_Crystallography Candidate Structures Definitive_Structure Definitive_Structure Xray_Crystallography->Definitive_Structure Unambiguous Structure

Caption: A typical workflow for the synthesis and characterization of N-alkylated 3-nitro-1,2,4-triazole isomers.

Conclusion

The N-alkylation of 3-nitro-1,2,4-triazole derivatives is a synthetically important yet challenging transformation due to the issue of regioselectivity. By carefully selecting the reaction conditions—be it classical alkaline alkylation, acid-catalyzed reactions with alcohols, the mild Mitsunobu protocol, or the efficient phase-transfer catalysis approach—researchers can influence the isomeric ratio of the products. The protocols and insights provided in this guide are intended to equip scientists in drug development and materials science with the necessary tools to synthesize and unambiguously characterize these valuable compounds, thereby accelerating their research and development efforts.

References

  • Sukhanova, A. G., Sakovich, G. V., & Sukhanov, G. T. (2023). REACTIONS OF 3-NITRO-1,2,4-TRIAZOLES WITH ALKYLATING AGENTS. 6. ALKYLATION OF A NEUTRAL HETEROCYCLE BY ALCOHOLS IN ACID MEDIA. Chemistry of Heterocyclic Compounds.
  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings.
  • Unambiguous Structural Confirmation of 1,2,4-Triazole Derivatives: A Comparative Guide to X-ray Crystallography. (2025). Benchchem.
  • Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved from [Link]

  • synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.
  • Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals.
  • 1-methyl-3-nitro-1H-1,2,4-triazole - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Astleford, B. A., Goe, G. L., Keay, J. G., & Scriven, E. F. V. (1989). Synthesis of 1-alkyl-1,2,4-triazoles: a new one-pot regiospecific procedure. The Journal of Organic Chemistry, 54(3), 731-732.
  • Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. (n.d.).
  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
  • Hemamalini, M., & Fun, H. K. (2010). 3-Nitro-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o15.
  • Study on the crystal structure and properties of a new crystal form of 3-nitro-1,2,4-triazole-5-one (NTO). (n.d.). CrystEngComm.
  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). American Chemical Society.
  • Hasratyan, A. H., et al. (2016). Alkylation of 3-nitro-1,2,4-triazole in aqueous alkaline medium in the presence of N-methylmorpholine N-oxide and verification of the structure of the reaction products. Russian Chemical Bulletin, 65(3), 738-742.
  • Mitsunobu Reaction. (2025). Chemistry Steps.
  • Crystal Structure of 3-Nitro,1,2,4-Triazole. (n.d.).
  • Sukhanov, G. T., et al. (2013). REACTIONS OF 3-NITRO-1,2,4-TRIAZOLE DERIVATIVES WITH ALKYLATING AGENTS. 9. PREPARATION OF N (1)-, N (2)- AND N (4)-ETHYL-5-R-NITRO-1,2,4-TRIAZOLES BY THE ALKYLATION OF 5-R-3-NITRO-1,2,4-TRIAZOLATE ANIONS WITH DIETHYL SULFATE. Chemistry of Heterocyclic Compounds.
  • REACTIONS OF 3-NITRO-1,2,4-TRIAZOLE DERIVATIVES WITH ALKYLATING AGENTS. 9. PREPARATION OF N(1). (n.d.). Chemistry of Heterocyclic Compounds.
  • a general procedure for mitsunobu inversion of sterically hindered alcohols. (n.d.). Organic Syntheses.
  • Application Note – Mitsunobu. (n.d.). Sigma-Aldrich.
  • Hemamalini, M., & Fun, H. K. (2010). 3-Nitro-1H-1,2,4-triazole. PubMed.
  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace.
  • Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (n.d.). PharmaInfo.
  • Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal.
  • Hasratyan, A. H. (2021). Alkylation of 3-nitro-1,2,4-triazole in the N-methylmorpholine N-oxide/water system and identifying the structure of obtained compounds. Longdom Publishing.
  • Sukhanov, G. T., & Lukin, A. Yu. (2023). REACTION OF 3-NITRO-1,2,4-TRIAZOLE DERIVATIVES WITH ALKYLATING AGENTS. 1. ALKYLATION IN THE PRESENCE OF ALKALI. Chemistry of Heterocyclic Compounds.
  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.).
  • Phase-Transfer C
  • dos Santos, T. A. R., et al. (2024). Design and Synthesis of Novel 3-Nitro-1 H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted Analogs as Promising Antitrypanosomatid Agents: Evaluation of In Vitro Activity against Chagas Disease and Leishmaniasis. Journal of Medicinal Chemistry.

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Method

Application Note: Strategies for the Functionalization of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole

Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthetic strategies for the functionalization of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole. This v...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for the functionalization of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole. This versatile heterocyclic building block is of significant interest to researchers in medicinal chemistry and materials science due to its unique electronic properties and multiple reaction sites. The electron-withdrawing nature of the nitro group and the triazole ring activates the C5 position for nucleophilic aromatic substitution, while the bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. Furthermore, the nitro group itself can be transformed, opening up additional avenues for derivatization. This document outlines detailed protocols for key transformations, including nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nitro group reduction, thereby providing a robust toolkit for the synthesis of novel 1,2,4-triazole derivatives.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold found in numerous pharmaceuticals and agrochemicals, owing to its metabolic stability and ability to engage in various biological interactions.[1] The subject of this guide, 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole, is a particularly valuable synthetic intermediate. The presence of a bromine atom at the 5-position offers a prime site for the introduction of molecular diversity through cross-coupling reactions. Concurrently, the potent electron-withdrawing nitro group at the 3-position significantly influences the reactivity of the triazole ring, primarily by activating the C5-Br bond for nucleophilic displacement. This dual reactivity allows for a programmed and selective functionalization of the heterocyclic core. This note will explore the primary avenues for the derivatization of this compound, providing both theoretical background and practical, step-by-step protocols for laboratory implementation.

Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

The high electron deficiency of the 1,2,4-triazole ring, further enhanced by the 3-nitro substituent, makes the C5-position highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction pathway allows for the direct displacement of the bromide with a variety of nucleophiles, offering a metal-free approach to C-O, C-N, and C-S bond formation. Mechanistically, the reaction can proceed through a classic stepwise Meisenheimer intermediate or, in some cases, a concerted displacement mechanism.[2][3] The choice of base and solvent is crucial for achieving high yields and preventing side reactions.

Protocol 1: General Procedure for SNAr with Phenolic Nucleophiles

This protocol describes the O-arylation of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole using a substituted phenol.

Materials:

  • 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole

  • Substituted Phenol (1.2 equivalents)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole (1.0 eq.), the substituted phenol (1.2 eq.), and cesium carbonate (2.0 eq.).

  • Add anhydrous THF to achieve a concentration of 0.1-0.2 M with respect to the starting triazole.

  • Stir the reaction mixture at 40-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with the addition of water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryloxy-1-ethyl-3-nitro-1H-1,2,4-triazole.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with a high degree of control and functional group tolerance.

Subsection 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the triazole core and various aryl or vinyl groups using boronic acids or their esters.[4][5] This reaction is widely used due to the stability and low toxicity of the boronic acid reagents.[6]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole

  • Arylboronic Acid (1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel, combine 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole (1.0 eq.), the arylboronic acid (1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 eq.).

  • Add the degassed solvent system (e.g., 1,4-Dioxane and a 2M aqueous solution of the base, in a 3:1 ratio).

  • Heat the mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 5-aryl-1-ethyl-3-nitro-1H-1,2,4-triazole.

Subsection 2.2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the triazole and a primary or secondary amine.[7] This reaction is highly valuable for synthesizing libraries of N-arylated compounds. The choice of palladium precursor, ligand, and base is critical for successful coupling.[8][9]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole

  • Primary or Secondary Amine (1.2 equivalents)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equivalents)

  • Anhydrous Toluene or 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk tube, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.

  • Add the 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole (1.0 eq.) and the amine (1.2 eq.).

  • Add the anhydrous solvent and degas the mixture.

  • Heat the reaction to 100-120 °C.

  • Monitor the reaction's progress. Upon completion, cool to room temperature.

  • Filter the mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the desired 5-amino-1-ethyl-3-nitro-1H-1,2,4-triazole derivative.

Subsection 2.3: Sonogashira Coupling for C-C (Alkyne) Bond Formation

The Sonogashira coupling enables the introduction of an alkyne moiety at the C5 position through the reaction with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[10][11] This method is instrumental in creating precursors for further click chemistry or for synthesizing conjugated systems.[12]

Part 3: Functionalization via the Nitro Group

The nitro group at the C3 position is not merely an activating group; it is also a functional handle that can be transformed to introduce further diversity.

Protocol 4: General Procedure for the Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a common and useful transformation.[13] This can be achieved under various conditions, including catalytic hydrogenation or using reducing agents like tin(II) chloride.

Materials:

  • 5-Functionalized-1-ethyl-3-nitro-1H-1,2,4-triazole

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 equivalents)

  • Ethanol or Ethyl Acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

Procedure:

  • Dissolve the 5-substituted-1-ethyl-3-nitro-1H-1,2,4-triazole (1.0 eq.) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (5.0 eq.) in concentrated HCl.

  • Heat the reaction mixture at 50-70 °C and monitor by TLC.

  • Once the reaction is complete, cool to room temperature and carefully neutralize with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure.

  • Purify by column chromatography to yield the 3-amino-1-ethyl-5-substituted-1H-1,2,4-triazole.

The resulting amino group can undergo a wide range of subsequent reactions, such as acylation, alkylation, or diazotization, further expanding the chemical space accessible from the starting material.[14]

Summary of Reaction Parameters

Reaction TypeBond FormedKey ReagentsCatalyst/LigandBaseTypical SolventTemperature (°C)
SNAr C-O, C-N, C-SPhenols, Amines, Thiols-Cs₂CO₃, K₂CO₃THF, DMF40 - 80
Suzuki-Miyaura C-CBoronic Acids/EstersPd(PPh₃)₄, PdCl₂(dppf)Na₂CO₃, K₂CO₃Dioxane/H₂O, Toluene80 - 110
Buchwald-Hartwig C-NPrimary/Secondary AminesPd₂(dba)₃ / Xantphos, BINAPCs₂CO₃, NaOtBuToluene, Dioxane100 - 120
Sonogashira C-C (alkyne)Terminal AlkynesPdCl₂(PPh₃)₂ / CuIEt₃N, PiperidineDMF, THF25 - 80
Nitro Reduction N-H (from NO₂)SnCl₂, H₂Pd/C (for hydrogenation)-EtOH, EtOAc50 - 70

Visualization of Functionalization Pathways

Functionalization_Pathways cluster_snar Nucleophilic Aromatic Substitution cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_reduction Nitro Group Transformation A 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole B 5-OR-1-ethyl-3-nitro-1H-1,2,4-triazole A->B R-OH, Base (SNAr) C 5-NR'R''-1-ethyl-3-nitro-1H-1,2,4-triazole A->C R'R''NH, Base (SNAr) D 5-SR-1-ethyl-3-nitro-1H-1,2,4-triazole A->D R-SH, Base (SNAr) E 5-Aryl-1-ethyl-3-nitro-1H-1,2,4-triazole A->E Aryl-B(OH)₂ (Suzuki) F 5-Amino-1-ethyl-3-nitro-1H-1,2,4-triazole Derivative A->F R₂NH (Buchwald-Hartwig) G 5-Alkynyl-1-ethyl-3-nitro-1H-1,2,4-triazole A->G R-C≡CH (Sonogashira) H 5-Bromo-1-ethyl-1H-1,2,4-triazol-3-amine A->H Reduction (e.g., SnCl₂) I Further Functionalization (Acylation, Alkylation, etc.) H->I

Caption: Reaction pathways for the functionalization of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole.

References

  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 2590-2600. Available at: [Link]

  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. Available at: [Link]

  • Jin, B., et al. (2012). Review on synthesis and reactivity of 5-amino-3-nitro-1, 2, 4-trizole. Chinese Journal of Energetic Materials. Available at: [Link]

  • Feketeová, L., et al. (2018). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. Physical Chemistry Chemical Physics, 20(4), 2466-2475. Available at: [Link]

  • Jin, B., et al. (2012). Review on Synthesis and Reactivity of 5-Amino-3-nitro-1,2, 4-trizole. CNKI. Available at: [Link]

  • Klapötke, T. M. (2012). 5-Amino-3-nitro-1,2,4-triazole and Its Derivatives. ResearchGate. Available at: [Link]

  • Wieczorek, M., et al. (2019). Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids. Proceedings. Available at: [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1038-1044. Available at: [Link]

  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. PubMed. Available at: [Link]

  • Sadowski, B., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(13), 2434. Available at: [Link]

  • Ananikov, V. P., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1956. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Klapötke, T. M., et al. (2019). Synthesis of nitrogen-rich imidazole, 1,2,4-triazole and tetrazole-based compounds. New Journal of Chemistry, 43(32), 12795-12803. Available at: [Link]

  • Goss, R. J. M., et al. (2020). Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. Available at: [Link]

  • Iddon, B., et al. (1985). Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1687-1692. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Sigman, M. S., et al. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... Chemical Science, 11(23), 5916-5923. Available at: [Link]

  • Marques, M. M. B., et al. (2018). A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. Molecules, 23(11), 2993. Available at: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7438-7455. Available at: [Link]

  • Korolev, V. L., et al. (2006). Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. Russian Chemical Bulletin, 55(8), 1403-1411. Available at: [Link]

  • Das, B., et al. (2021). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 12(5), 796-802. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]

  • Taran, F., et al. (2009). Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 5. Selective synthesis of 1,4-dialkyl-and 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts from 1-alkyl-and 4,5-dialkyl-3. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Jasiulionis, M., et al. (2018). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija, 29(1). Available at: [Link]

  • Wang, G., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 14(9), 698. Available at: [Link]

  • Advanced ChemBlocks. 5-Bromo-3-nitro-1H-1,2,4-triazole. Advanced ChemBlocks. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 981246. Available at: [Link]

  • Ananikov, V. P., et al. (2023). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 28(13), 5174. Available at: [Link]

  • Issabayeva, G., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(18), 6523. Available at: [Link]

  • da Silva, E. N., et al. (2024). Design and Synthesis of Novel 3-Nitro-1 H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted Analogs as Promising Antitrypanosomatid Agents: Evaluation of In Vitro Activity against Chagas Disease and Leishmaniasis. Molecules, 29(3), 629. Available at: [Link]

  • Lee, K. Y., & Chapman, L. B. (1985). Preparation and Properties of 3-Amino-5-Nitro-l ,2,4-Triazole. OSTI.GOV. Available at: [Link]

  • Stanovnik, B., & Svete, J. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Journal of Organic and Pharmaceutical Chemistry, 2022(2). Available at: [Link]

  • Garcķa, J. L., & de Mendoza, J. (1994). Method for producing 3-nitro-1,2,4-triazol-5-one (nto). Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole

Introduction This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole. The synthesis of thi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole. The synthesis of this and similar nitro-triazole compounds can present challenges, including low yields, the formation of isomers, and potential decomposition.[1] This document provides a structured troubleshooting guide and a comprehensive set of frequently asked questions (FAQs) to address common issues and improve synthetic outcomes. Our approach is rooted in explaining the underlying chemical principles to empower you to make informed decisions during your experiments.

Troubleshooting Guide: Enhancing Yield and Purity

This section directly addresses common problems encountered during the synthesis of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole, which is typically a multi-step process. A likely synthetic route involves the formation of a 1-ethyl-1H-1,2,4-triazole precursor, followed by nitration and subsequent bromination, or variations in the order of these steps.

Issue 1: Low Yield in the Ethylation of the Triazole Ring

Question: I am experiencing a low yield during the ethylation of the 1,2,4-triazole precursor. What are the likely causes and how can I optimize this step?

Answer: Low yields in the N-alkylation of triazoles are often due to the formation of regioisomers and suboptimal reaction conditions. The 1,2,4-triazole ring has multiple nitrogen atoms that can be alkylated.[1]

Causality and Optimization Strategies:

  • Isomer Formation: The primary challenge is controlling the regioselectivity of the ethylation. To favor the desired N1-ethyl isomer, consider the following:

    • Choice of Base and Solvent: The reaction of a triazole with an ethylating agent (e.g., ethyl iodide, diethyl sulfate) is typically carried out in the presence of a base. The choice of base and solvent system can significantly influence the isomer ratio. A less polar, aprotic solvent may favor N1 alkylation. The use of bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as THF has been shown to provide high yields of 1-substituted-1,2,4-triazoles.[2]

    • Protecting Groups: While more complex, the use of protecting groups on other nitrogen atoms can direct the ethylation to the desired position.

  • Reaction Conditions:

    • Temperature: Alkylation reactions are often sensitive to temperature. Running the reaction at a controlled, and often lower, temperature can improve selectivity and reduce side product formation.

    • Stoichiometry: Ensure the precise stoichiometry of your reagents. An excess of the ethylating agent can sometimes lead to di-alkylation or other side reactions.

Experimental Workflow: Ethylation Optimization

cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification Start Dissolve triazole precursor in appropriate solvent (e.g., THF) Add_Base Add base (e.g., DBU) and stir Start->Add_Base Cool Cool reaction mixture (e.g., 0 °C) Add_Base->Cool Add_Ethylating_Agent Slowly add ethylating agent (e.g., ethyl iodide) Cool->Add_Ethylating_Agent React Allow to warm to room temperature and stir for specified time Add_Ethylating_Agent->React Monitor Monitor reaction progress by TLC or LC-MS React->Monitor Quench Quench reaction (e.g., with water or NH4Cl) Monitor->Quench Extract Extract with an organic solvent (e.g., ethyl acetate) Quench->Extract Wash Wash organic layer Extract->Wash Dry_Concentrate Dry over Na2SO4 and concentrate Wash->Dry_Concentrate Purify Purify by column chromatography or recrystallization Dry_Concentrate->Purify End Characterize product Purify->End

Caption: Workflow for optimizing the ethylation of the triazole precursor.

Issue 2: Poor Yield and/or Byproduct Formation During Nitration

Question: My nitration of 1-ethyl-1H-1,2,4-triazole is giving a low yield of the desired 3-nitro product, and I'm observing significant byproduct formation. How can I improve this?

Answer: Nitration of the triazole ring can be challenging due to the ring's electronic properties and the potential for over-nitration or ring degradation under harsh conditions.[1]

Causality and Optimization Strategies:

  • Nitrating Agent: The choice of nitrating agent is critical.

    • A standard mixture of concentrated nitric acid and sulfuric acid is often effective for nitrating aromatic and heteroaromatic rings.[1]

    • For more sensitive substrates, milder conditions such as nitric acid in acetic anhydride at a controlled temperature (e.g., 0°C) might be necessary to prevent decomposition.[1]

  • Reaction Temperature: Temperature control is paramount in nitration reactions. Exothermic reactions can lead to a runaway reaction and decomposition of the starting material and product. Maintaining a low temperature (typically 0-10°C) is crucial.

  • Substrate Reactivity: The triazole ring is an electron-deficient system, which can make electrophilic aromatic substitution (like nitration) difficult. The ethyl group at the N1 position is a weak activating group. Harsher conditions might be needed but increase the risk of side reactions.[1]

Data Presentation: Nitrating Conditions Comparison

Nitrating AgentTypical TemperatureProsCons
Conc. HNO₃ / Conc. H₂SO₄0 - 10 °CStrong nitrating agent, often effectiveCan be too harsh, leading to decomposition or over-nitration
HNO₃ in Acetic Anhydride0 °CMilder conditions, can reduce decompositionMay be less effective for deactivated rings
Issue 3: Low Yield During Bromination

Question: I am struggling to achieve a good yield for the bromination of 1-ethyl-3-nitro-1H-1,2,4-triazole. What are the key factors to consider?

Answer: The bromination of a nitro-substituted triazole can be difficult due to the deactivating effect of the nitro group. The synthesis of the target molecule often involves a Sandmeyer-type reaction if starting from an amino precursor, or direct bromination.

Causality and Optimization Strategies:

  • Starting Material:

    • From 5-Amino-1-ethyl-3-nitro-1H-1,2,4-triazole (Sandmeyer Reaction): This is a common and often effective method for introducing a bromine atom onto a heterocyclic ring.[3] Key optimization points include:

      • Diazotization: This step is highly temperature-sensitive and must be performed at low temperatures (0-5°C) to prevent the decomposition of the diazonium salt.[4][5] Slow, dropwise addition of sodium nitrite is essential.[4] The purity of the starting amine is also critical for a clean reaction.[4]

      • Bromination: The subsequent reaction with a bromide source (e.g., CuBr) should also be carefully temperature-controlled.

    • Direct Bromination: Direct bromination of 1-ethyl-3-nitro-1H-1,2,4-triazole with a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent might be possible, but the strongly deactivating nitro group will make the reaction sluggish. Harsher conditions (e.g., higher temperature, stronger Lewis acid catalyst) may be required.[6]

Experimental Workflow: Sandmeyer Reaction

cluster_0 Diazotization cluster_1 Bromination cluster_2 Work-up and Purification Start Dissolve 5-amino-1-ethyl-3-nitro-1H-1,2,4-triazole in acidic solution (e.g., HBr/H₂O) Cool_Diazotization Cool to 0-5 °C Start->Cool_Diazotization Add_Nitrite Slowly add aqueous NaNO₂ solution Cool_Diazotization->Add_Nitrite Stir_Diazotization Stir for a short period Add_Nitrite->Stir_Diazotization Prepare_CuBr Prepare a solution/suspension of CuBr Stir_Diazotization->Prepare_CuBr Add_Diazonium Slowly add the cold diazonium salt solution to the CuBr mixture Prepare_CuBr->Add_Diazonium Warm_React Allow to warm to room temperature and stir Add_Diazonium->Warm_React Isolate Isolate the crude product (e.g., by filtration or extraction) Warm_React->Isolate Purify_Final Purify by recrystallization or column chromatography Isolate->Purify_Final End Characterize final product Purify_Final->End

Caption: Key steps for the Sandmeyer bromination of 5-amino-1-ethyl-3-nitro-1H-1,2,4-triazole.

Frequently Asked Questions (FAQs)

Q1: My final product, 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole, appears to be impure after work-up. What are common impurities and how can I remove them?

A1: Common impurities can include unreacted starting materials, isomers from the ethylation step, or byproducts from the nitration or bromination steps. Purification is often achieved through recrystallization from a suitable solvent system (e.g., ethyl acetate/cyclohexane) or column chromatography on silica gel.[7] The choice of purification method will depend on the nature and polarity of the impurities.

Q2: Are there any specific safety precautions I should take when working with nitro-triazole compounds?

A2: Yes, nitro-triazoles, especially those with multiple nitro groups, can be energetic materials and may be sensitive to heat, friction, and shock.[1] It is crucial to:

  • Work in a well-ventilated fume hood.[1]

  • Avoid working with large quantities, particularly during initial experiments.[1]

  • Be mindful of the thermal stability of your compounds and control reaction temperatures carefully.[1]

  • Avoid scraping or grinding the final product.[1]

Q3: How can I confirm the correct regiochemistry of my ethylated and nitrated products?

A3: Spectroscopic methods are essential for structure elucidation.

  • NMR Spectroscopy (¹H and ¹³C): The chemical shifts and coupling patterns in the NMR spectra will be distinct for different isomers.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Single-Crystal X-ray Diffraction: If you can obtain suitable crystals, this technique provides unambiguous structural confirmation.

Q4: Can I perform the nitration and bromination steps in a different order?

A4: The order of synthetic steps can significantly impact the overall yield and feasibility. For instance, attempting to nitrate 5-bromo-1-ethyl-1H-1,2,4-triazole would likely be challenging due to the deactivating effect of the bromine atom. The proposed route of ethylation, followed by nitration of an amino precursor and then a Sandmeyer reaction for bromination, is often a more logical and higher-yielding approach.

References

  • PrepChem. Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole. Available from: [Link]

  • Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. PMC. Available from: [Link]

  • Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available from: [Link]

  • Journal of Materials Chemistry A. Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform. RSC Publishing. Available from: [Link]

  • ResearchGate. 5-Amino-3-nitro-1,2,4-triazole and Its Derivatives. Available from: [Link]

  • SciSpace. Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Available from: [Link]

  • PubMed. Design and Synthesis of Novel 3-Nitro-1 H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted Analogs as Promising Antitrypanosomatid Agents: Evaluation of In Vitro Activity against Chagas Disease and Leishmaniasis. Available from: [Link]

  • ISRES. synthesis of 1,2,4 triazole compounds. Available from: [Link]

  • PMC. Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Available from: [Link]

  • ResearchGate. Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. Available from: [Link]

  • ResearchGate. A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. Available from: [Link]

  • CORE. EFFICIENT SYNTHESIS OF 5-SUBSTITUTED ETHYL 1,2,4-TRIAZOLE-3- CARBOXYLATES. Available from: [Link]

  • ResearchGate. An Investigation into the Alkylation of 1,2,4-Triazole. Available from: [Link]

  • proLékaře.cz. Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions for the direct bromination of 4- nitrobenzonitrile (1a). Available from: [Link]

  • PubChemLite. 5-bromo-1-ethyl-1h-1,2,4-triazole. Available from: [Link]

  • ResearchGate. Synthesis of 5‐bromo‐1,2,3‐triazole 24 as an amino acid mimic. Available from: [Link]

  • PMC. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

  • MDPI. Preparation and Crystal Structure of 5-Azido-3-nitro-1H-1,2,4-triazole, Its Methyl Derivative and Potassium Salt. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Available from: [Link]

  • Sciforum. Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via cyclization of (het)aroylaminoguanidines in aqueous medium. Available from: [Link]

  • ResearchGate. Review on synthesis and reactivity of 5-amino-3-nitro-1, 2, 4-trizole. Available from: [Link]

  • PMC. 3-Nitro-1H-1,2,4-triazole. Available from: [Link]

  • Google Patents. Purification of triazoles.
  • Arkivoc. Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]. Available from: [Link]

  • PMC. 4-[(5-Bromo-2-hydroxybenzylidene)amino]-3-ethyl-1H-1,2,4-triazole-5(4H)-thione. Available from: [Link]

  • Frontiers in Chemistry. Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. Available from: [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available from: [Link]

  • PubChemLite. Ethyl 5-bromo-1h-1,2,4-triazole-3-carboxylate. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole Synthesis

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, medicinal chemists, and process scientists experiencing low purity or yield bottlenecks during the synthesis of 5-Bromo-1-ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, medicinal chemists, and process scientists experiencing low purity or yield bottlenecks during the synthesis of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole .

The production of this highly functionalized triazole is notoriously challenging due to the ambident nature of the triazole core and the strong electronic deactivation caused by the nitro group. Below, we dissect the mechanistic pitfalls of this workflow and provide field-proven, self-validating protocols to ensure high-purity isolation.

Diagnostic Overview: Impurity Generation Pathways

To troubleshoot low purity, we must first map where structural divergence occurs. The synthesis generally follows a two-step sequence from 3-nitro-1H-1,2,4-triazole: N-alkylation followed by C5-bromination. Impurities cascade from poor regiocontrol in step one and harsh forcing conditions in step two.

TroubleshootingWorkflow SM 3-Nitro-1H-1,2,4-triazole (Starting Material) Ethylation N-Ethylation (Base + EtBr) SM->Ethylation N1 1-Ethyl Isomer (Target Intermediate) Ethylation->N1 N1 Attack N2 2-Ethyl Isomer (Major Impurity) Ethylation->N2 N2 Attack Bromination C5-Bromination (Base + Br-Source) N1->Bromination Product 5-Bromo-1-ethyl-3-nitro- 1H-1,2,4-triazole Bromination->Product Optimal Degradation Unreacted SM or Degradation Bromination->Degradation Sub-optimal

Reaction workflow and impurity generation pathways in 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole synthesis.

Troubleshooting FAQs: Causality & Mechanisms

Q1: Why is my purity capped at ~70-80% after the first ethylation step, regardless of purification?

A: You are likely co-isolating the N2-regioisomer (2-ethyl-3-nitro-1H-1,2,4-triazole). 3-Nitro-1,2,4-triazole is an ambident nucleophile. In standard alkaline media (e.g., aqueous KOH or NaOH), the negative charge of the deprotonated triazole is delocalized across the N1 and N2 atoms. Because the N2 position is sterically accessible and electronically viable, alkylation with ethyl bromide or dialkyl sulfates proceeds with low selectivity, yielding 14.6% to 33.8% of the N2 isomer[1].

Q2: How can I suppress the formation of the N2-ethyl impurity?

A: Regioselectivity is heavily dictated by the choice of base and solvent. Moving away from aqueous inorganic bases to non-nucleophilic organic bases in aprotic solvents alters the transition state geometry. Utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in Tetrahydrofuran (THF) has been shown to consistently drive N1-alkylation selectivity to ≥90:10[2]. Conversely, attempting alkylation in acidic media (e.g., with alcohols in H2SO4) will actually invert the selectivity, favoring the N2 atom[3].

Q3: My C5-bromination step yields mostly unreacted starting material or black tar. What is failing?

A: The nitro group at the C3 position strongly withdraws electron density, severely deactivating the triazole ring toward standard electrophilic aromatic substitution. If you are using standard Br₂/AcOH conditions, the reaction will stall. If you force the reaction with high heat, the triazole ring will fragment (forming the "black tar"). To succeed, you must bypass electrophilic aromatic substitution by utilizing a directed metalation pathway . The C5 proton is highly acidic. Deprotonation using Lithium Diisopropylamide (LDA) at strictly -78°C generates a C5-lithiated intermediate, which can then be rapidly trapped by an electrophilic bromine source like N-Bromosuccinimide (NBS)[4].

Empirical Data: Alkylation Condition Matrix

To assist in optimizing your first step, compare the quantitative impact of reaction conditions on the N1/N2 isomer ratio.

Alkylating AgentBase / CatalystSolventTemp (°C)N1-Isomer (Target)N2-Isomer (Impurity)
Diethyl sulfateKOHH₂O20–2566.2% – 85.4%14.6% – 33.8%
Ethyl bromideDBUTHF25> 90.0% < 10.0%
EthanolH₂SO₄ (conc.)None80MinorMajor

Data synthesized from established triazole alkylation studies[1][2][3].

Validated Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the in-process validation checks are met.

Phase 1: Regioselective N-Ethylation
  • Setup: Charge a flame-dried, argon-purged flask with 3-nitro-1H-1,2,4-triazole (1.0 eq) and anhydrous THF (0.5 M).

  • Deprotonation: Add DBU (1.2 eq) dropwise at 0°C. Stir for 30 minutes.

    • Causality: DBU forms a bulky, soluble ion pair that sterically shields the N2 position during the subsequent nucleophilic attack.

  • Alkylation: Add ethyl bromide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Check (TLC): Spot the reaction mixture on silica gel (Eluent: EtOAc/Hexane 1:1). You should observe complete consumption of the starting material. The target 1-ethyl isomer will elute slower (lower Rf) than the 2-ethyl impurity due to its higher dipole moment.

  • Workup: Quench with water, extract with EtOAc, and wash the organic layer with 1M HCl to remove DBU.

  • Purification: Purify via flash column chromatography to isolate pure 1-ethyl-3-nitro-1H-1,2,4-triazole. Do not carry the N2 isomer into the bromination step, as it cannot be brominated at C5.

Phase 2: C5-Lithiation and Bromination
  • Setup: Dissolve the purified 1-ethyl-3-nitro-1H-1,2,4-triazole (1.0 eq) in anhydrous THF (0.2 M) under argon. Cool the solution strictly to -78°C using a dry ice/acetone bath.

  • Lithiation: Add LDA (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise over 15 minutes. Stir at -78°C for 45 minutes.

    • Validation Check (Visual): The solution should turn a deep, clear yellow/orange. If the solution turns dark brown or black, the internal temperature has spiked, causing ring fragmentation. Discard and restart.

  • Halogenation: Add a solution of recrystallized NBS (1.2 eq) in anhydrous THF dropwise. Stir for 2 hours at -78°C.

    • Causality: NBS acts as a mild, soluble source of electrophilic bromine (Br+) that rapidly traps the lithiated C5 carbanion without generating highly corrosive HBr gas[4].

  • Quench: Quench the reaction at -78°C by adding saturated aqueous NH₄Cl. Only then allow the flask to warm to room temperature.

  • Workup: Extract with dichloromethane (DCM). Wash the organic layer with 10% aqueous sodium thiosulfate to neutralize any residual active bromine species, followed by brine. Dry over Na₂SO₄ and concentrate to yield 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole.

References

  • Sukhanov, G. T., & Lukin, A. Yu. (2005). Reaction of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 1. Alkylation in the presence of alkali. Chemistry of Heterocyclic Compounds. 1

  • Sukhanova, A. G., Sakovich, G. V., & Sukhanov, G. T. (2008). Reactions of 3-nitro-1,2,4-triazoles with alkylating agents. 6. Alkylation of a neutral heterocycle by alcohols in acid media. Chemistry of Heterocyclic Compounds. 3

  • ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. 2

  • Abdel-Wahab, B. F., et al. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H-1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Arkivoc.4

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole Reactions

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development and energetic materials research, the 1,2,4-triazole core is a privileged scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development and energetic materials research, the 1,2,4-triazole core is a privileged scaffold. However, functionalizing 5-bromo-1-ethyl-3-nitro-1H-1,2,4-triazole presents a unique set of chemical contradictions. The 3-nitro group strongly withdraws electron density, activating the C5 position for nucleophilic attack and facilitating palladium oxidative addition. Simultaneously, the 1-ethyl group creates a severe steric shield over that exact same C5 position.

This guide is designed to help you troubleshoot the inevitable steric clashes, catalyst poisoning, and side reactions you will encounter when working with this demanding substrate.

Module 1: Nucleophilic Aromatic Substitution (SNAr)

Troubleshooting FAQs

Q: Why do my SNAr reactions with bulky secondary amines stall at low conversion, despite the activating 3-nitro group? A: The chemical reality is a competition between electronic activation and steric repulsion. While the 3-nitro group makes the C5 position highly electrophilic, the 1-ethyl group projects directly into the Bürgi-Dunitz trajectory required for nucleophilic attack. Bulky nucleophiles (e.g., piperidine, diisopropylamine) experience severe van der Waals repulsion, drastically raising the activation energy ( ΔG‡ ) required to form the Meisenheimer complex. Actionable Fix: You must either use less sterically demanding nucleophiles—such as hydrazine, which is highly effective for 3-nitro-1,2,4-triazole systems ()—or provide sufficient thermal energy via microwave irradiation to overcome the steric penalty.

Q: How can I minimize base-induced degradation of the triazole ring during SNAr? A: Extended heating with strong, nucleophilic bases (like NaOH or KOH) can lead to ring-opening or unwanted substitution at the nitro group. Actionable Fix: Shift to non-nucleophilic organic bases like DIPEA (N,N-Diisopropylethylamine) and utilize polar aprotic solvents (DMF or DMSO) to maximize the intrinsic nucleophilicity of your amine without degrading the triazole core.

Mechanistic Visualization

SNAr_Pathway Nuc Nucleophile (e.g., Amine) Substrate 5-Bromo-1-ethyl-3-nitro- 1H-1,2,4-triazole Nuc->Substrate Nucleophilic Attack Transition Meisenheimer Complex (Sterically Crowded) Substrate->Transition Rate-Limiting Step Product 5-Substituted Triazole (Desired) Transition->Product Bromide Elimination Clash Steric Clash (1-Ethyl Group) Clash->Transition Increases Activation Energy

Fig 1: SNAr mechanism illustrating the steric clash between the 1-ethyl group and nucleophile.

Validated Protocol: Microwave-Assisted SNAr

This protocol is designed as a self-validating system to ensure reaction progress can be monitored in real-time.

  • Preparation: In a 10 mL microwave vial, dissolve 5-bromo-1-ethyl-3-nitro-1H-1,2,4-triazole (1.0 equiv, 0.5 mmol) in anhydrous DMF (2.5 mL, 0.2 M).

  • Reagent Addition: Add the amine nucleophile (1.5 equiv) and DIPEA (2.0 equiv).

    • Validation Checkpoint 1: The solution should remain pale yellow. Immediate darkening indicates amine oxidation or degradation; ensure reagents are freshly degassed.

  • Irradiation: Seal the vial and irradiate at 110 °C for 30 minutes.

    • Validation Checkpoint 2: Post-irradiation, the mixture will transition to a deep orange/red as the Meisenheimer complex forms and resolves. LCMS must show the complete disappearance of the starting material isotopic pattern (m/z 221/223).

  • Workup: Quench with ice water (10 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% LiCl aqueous solution (3 × 10 mL) to completely remove DMF. Dry over Na 2​ SO 4​ and concentrate.

Module 2: Palladium-Catalyzed Cross-Coupling

Troubleshooting FAQs

Q: During Suzuki-Miyaura coupling, I observe significant amounts of the debrominated byproduct (1-ethyl-3-nitro-1H-1,2,4-triazole). How do I prevent this? A: Protodebromination is a classic failure mode when transmetalation is slower than the protonation of the Pd(II) intermediate. The strongly electron-withdrawing 3-nitro group facilitates rapid oxidative addition of Pd(0) into the C5-Br bond. However, the 1-ethyl group severely hinders the approach of the boronic acid during transmetalation. If trace water is present, the long-lived, sterically congested Pd(II) species undergoes protodebromination (). Actionable Fix: Maintain strictly anhydrous conditions. Swap bulky, rigid ligands (like PPh 3​ ) for specialized Buchwald ligands (like SPhos) that facilitate transmetalation despite steric crowding.

Q: Can I use standard aqueous Na 2​ CO 3​ as my base for this Suzuki coupling? A: No. Aqueous bases exacerbate the protodebromination issue mentioned above. You must use a non-nucleophilic, anhydrous base like Cs 2​ CO 3​ suspended in a dry solvent system (e.g., Toluene/DMF) to drive the coupling of sterically hindered 5-bromo triazoles ().

Mechanistic Visualization

Suzuki_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast due to 3-NO2) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Transmet Transmetalation (Slow due to 1-Ethyl) PdII->Transmet Blocked by Bulky Ligands Debrom Protodebromination (Side Reaction) PdII->Debrom Trace H2O / Base RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product

Fig 2: Pd-catalytic cycle showing how steric hindrance at transmetalation leads to debromination.

Quantitative Data: Ligand & Condition Optimization

The following table summarizes the causal relationship between ligand steric profile, water presence, and reaction success for this specific substrate.

Catalyst SystemBase / Solvent SystemTemp (°C)Time (h)Debromination (%)Isolated Yield (%)
Pd(PPh 3​ ) 4​ (5 mol%)Na 2​ CO 3​ (aq) / THF801868%15%
Pd(dppf)Cl 2​ (5 mol%)K 2​ CO 3​ / Toluene901842%48%
Pd 2​ (dba) 3​ / SPhos Cs 2​ CO 3​ (dry) / Toluene:DMF 100 12 <5% 89%
Validated Protocol: Sterically-Tolerant Suzuki Coupling

Based on optimized conditions for hindered 1,5-disubstituted triazoles ().

  • Preparation: In an oven-dried Schlenk tube, combine 5-bromo-1-ethyl-3-nitro-1H-1,2,4-triazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), anhydrous Cs 2​ CO 3​ (2.0 equiv), Pd 2​ (dba) 3​ (2.5 mol%), and SPhos (10 mol%).

  • Atmosphere Control: Evacuate and backfill the tube with Argon three times.

    • Validation Checkpoint 1: Strict exclusion of oxygen is required to prevent homocoupling of the boronic acid, which will consume your reagent before the slow transmetalation step can occur.

  • Solvent Addition: Add anhydrous, rigorously degassed Toluene/DMF (4:1 v/v, 0.1 M).

  • Reaction: Heat the sealed tube at 100 °C for 12 hours.

    • Validation Checkpoint 2: A successful, active catalytic cycle will maintain a yellow/orange homogeneous solution. The appearance of a heavy black precipitate (Pd black) indicates catalyst death, which correlates directly with stalled conversion and high debromination.

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify via flash column chromatography.

References

  • Title : Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform. Source : RSC Advances URL :[Link][1]

  • Title : Chapter 4: Attempted Synthesis of a Dinuclear Complex via Suzuki Cross-Coupling. Source : DORAS (Dublin City University) URL :[Link][2]

  • Title : Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Source : Catalysts (MDPI) URL :[Link][3]

  • Title : Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. Source : Journal of Medicinal Chemistry (PMC) URL :[Link][4]

Sources

Optimization

Technical Support Center: Stability and Handling of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole

Welcome to the Technical Support Center for 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole . This guide is engineered for drug development professionals and synthetic chemists who require precise control over the stability of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole . This guide is engineered for drug development professionals and synthetic chemists who require precise control over the stability of highly functionalized triazole scaffolds during synthesis, formulation, and analytical testing.

Below, you will find a deep-dive analysis of the compound's behavior in pH extremes, troubleshooting FAQs, quantitative stability data, and self-validating experimental protocols.

Core Principles: Mechanistic Causality in pH Environments

The stability of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole is entirely dictated by the electronic environment of the 1,2,4-triazole ring. The compound features two highly electron-withdrawing groups: a nitro group at the C3 position and a bromine atom at the C5 position.

  • Basic Media (Instability): The combination of the electron-deficient triazole ring and the strong inductive/resonance withdrawal from the nitro group makes the C5 carbon highly electrophilic. In alkaline conditions, strong nucleophiles like hydroxide ions ( OH− ) readily attack the C5 position. This initiates a Nucleophilic Aromatic Substitution ( SN​Ar ) mechanism, forming a transient Meisenheimer-like complex before expelling the bromide ion to yield a 5-hydroxy degradant (or its triazolone tautomer)[1]. Research on related highly nitrated triazoles confirms that increased nitration severely compromises hydrolytic stability in basic environments[2].

  • Acidic Media (Kinetic Stability): In acidic environments (pH < 4), the nitrogen atoms of the triazole ring become protonated, which theoretically makes the ring even more electron-deficient. However, because water is a remarkably weak nucleophile compared to hydroxide, the activation energy required to displace the bromide ion remains prohibitively high. Consequently, the compound exhibits robust kinetic stability in slightly acidic to neutral conditions[3].

G A 5-Bromo-1-ethyl-3-nitro- 1H-1,2,4-triazole B Basic Media (pH > 8) Strong Nucleophile (OH⁻) A->B Exposure C Acidic Media (pH < 4) Weak Nucleophile (H₂O) A->C Exposure D Nucleophilic Attack at C5 (Meisenheimer Complex) B->D SNAr Mechanism F Protonation of Triazole (Kinetic Stability) C->F H⁺ Addition E Degradation: 5-Hydroxy Derivative + Br⁻ D->E Bromide Expulsion G No Significant Degradation (Stable) F->G High Activation Energy

Mechanistic pathway of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole degradation in pH extremes.

Troubleshooting & FAQs

Q: Why does my compound degrade rapidly during basic workups or when formulated in buffers with pH > 8? A: The bromine atom at the C5 position acts as an excellent leaving group. When exposed to basic buffers, hydroxide ions act as strong nucleophiles, attacking the C5 carbon and displacing the bromine via an SN​Ar pathway[1]. To prevent this, always quench reactions with mild acids and maintain aqueous formulations at a pH between 3.0 and 6.5.

Q: Is the compound stable in strongly acidic media (e.g., 0.1 N HCl)? A: Yes, relatively speaking. While protonation of the triazole ring occurs, the lack of a strong nucleophile in standard acidic aqueous media prevents the expulsion of the bromide ion. The compound will survive standard acidic HPLC mobile phases (e.g., 0.1% TFA or Formic Acid in water/acetonitrile) without spontaneous degradation[3].

Q: How should I store stock solutions to prevent spontaneous hydrolysis? A: Never store stock solutions in protic solvents that can act as nucleophiles over time (e.g., basic methanol/water mixtures). Prepare stock solutions in strictly anhydrous, aprotic solvents such as Acetonitrile or DMSO. Store in amber vials at 2–8 °C to suppress thermal degradation pathways.

Quantitative Stability Profile

The following table summarizes the expected degradation kinetics of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole under forced degradation conditions.

Environmental ConditionpHTemperatureHalf-life ( t1/2​ )Primary Degradation Product
Strong Acid 1.260 °C> 72 hoursNone (Kinetically Stable)
Neutral Aqueous 7.060 °C~ 48 hours1-Ethyl-3-nitro-1H-1,2,4-triazol-5-ol
Mild Base 8.5Room Temp~ 12 hours1-Ethyl-3-nitro-1H-1,2,4-triazol-5-ol
Strong Base 13.060 °C< 1 hour1-Ethyl-3-nitro-1H-1,2,4-triazol-5-ol + Br−

Validated Experimental Protocols: Forced Degradation Studies

To accurately assess the stability of your specific batch, follow this self-validating forced degradation protocol. The inclusion of immediate neutralization steps ensures that the degradation is quenched precisely at the target time point, providing an artifact-free snapshot for HPLC analysis.

Step-by-Step Methodology

Phase 1: Baseline Establishment ( T0​ )

  • Stock Preparation: Dissolve 1.0 mg of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole in 1.0 mL of anhydrous HPLC-grade Acetonitrile.

  • Control Analysis: Immediately inject 10 µL of this stock into the HPLC system.

    • Causality: This establishes the T0​ purity and the exact peak area of the parent compound, which serves as the mass-balance reference for all subsequent steps.

Phase 2: Acidic Hydrolysis Assay

  • In a sealed 4 mL glass vial, mix 1.0 mL of the stock solution with 1.0 mL of 0.1 N HCl.

  • Incubate the vial in a calibrated oven at 60 °C.

  • Quenching (Self-Validation): At exactly 4, 24, and 48 hours, withdraw a 100 µL aliquot. Immediately add 100 µL of 0.1 N NaOH to the aliquot.

    • Causality: Neutralizing the acid halts any further pH-driven reactions while the sample waits in the autosampler queue, ensuring temporal accuracy.

  • Dilute with 800 µL of mobile phase and analyze via HPLC.

Phase 3: Basic Hydrolysis Assay

  • In a separate sealed 4 mL glass vial, mix 1.0 mL of the stock solution with 1.0 mL of 0.1 N NaOH.

  • Incubate at 60 °C.

  • Quenching (Self-Validation): At exactly 1, 4, and 8 hours, withdraw a 100 µL aliquot. Immediately add 100 µL of 0.1 N HCl to the aliquot.

    • Causality: Basic hydrolysis is extremely rapid for this scaffold. Failing to neutralize the base immediately will result in continued degradation inside the HPLC vial, skewing kinetic data.

  • Dilute with 800 µL of mobile phase and analyze via HPLC.

Phase 4: Data Validation (Mass Balance Check)

  • Calculate the total peak area for each chromatogram. The sum of the parent compound peak area and the 5-hydroxy degradant peak area must equal ≥95% of the T0​ parent peak area. If mass balance is lost, it indicates secondary degradation pathways (e.g., ring cleavage or volatile degradant formation).

References

  • Title: AD-A278 447 (Synthesis and Reactivity of Nitro-Triazoles) Source: DTIC (Defense Technical Information Center) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Isolation &amp; Purification of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals troubleshooting the purification of 5-bromo-1-ethyl-3-nitro-1H-1,2,4-triazole.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals troubleshooting the purification of 5-bromo-1-ethyl-3-nitro-1H-1,2,4-triazole. This compound is typically synthesized via the N-alkylation of 5-bromo-3-nitro-1H-1,2,4-triazole (BNT) using an ethylating agent (e.g., ethyl bromide or ethyl iodide) [1].

A common bottleneck in this workflow is the persistence of unreacted precursors (BNT and ethyl halide) in the final product. Due to similarities in polarity, standard silica gel chromatography often yields mixed fractions. This guide provides a self-validating, scalable liquid-liquid extraction protocol that exploits the fundamental physicochemical differences between the product and its precursors.

Physicochemical Profiling: Product vs. Precursors

To design a rational purification strategy, we must first analyze the properties of the species in the crude mixture. The presence of the highly electron-withdrawing nitro (-NO₂) and bromo (-Br) groups on the triazole ring significantly acidifies the N-H proton of the BNT precursor [2].

Table 1: Comparative Physicochemical Properties
CompoundRole in SynthesispKa (Aqueous)Boiling Point / VolatilitySolubility Profile
5-Bromo-3-nitro-1H-1,2,4-triazole (BNT) Starting Material / Precursor~3.58 [2] (Weak Acid)Solid (Non-volatile)Soluble in polar organics; forms water-soluble salts at pH > 7
Ethyl Bromide (EtBr) Alkylating AgentN/A (No acidic protons)38.4 °C (Highly Volatile)Soluble in organics; immiscible in water
5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole Target ProductN/A (Fully Alkylated)High (Non-volatile)Soluble in organics (EtOAc, DCM); insoluble in water

Data Interpretation: The critical differentiator here is the pKa . Unreacted BNT possesses an acidic proton, whereas the fully alkylated target product does not. This binary difference allows for a highly selective acid-base extraction.

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the purification protocol, utilizing volatility and pH-dependent solubility to isolate the target molecule.

PurificationWorkflow N1 Crude Reaction Mixture (Target + BNT + EtBr) N2 Vacuum Concentration (Removes Volatile EtBr) N1->N2 N3 Reconstitution in EtOAc N2->N3 N4 Base Wash (5% NaHCO3 aq) N3->N4 N5 Aqueous Phase (Water-Soluble BNT Salt) N4->N5 Deprotonation (pH > 7) N6 Organic Phase (Target Triazole) N4->N6 Partitioning N7 Drying & Evaporation (Pure Product) N6->N7 MgSO4 -> Filter -> Evap

Fig 1: Acid-base extraction workflow for isolating the alkylated triazole from unreacted precursors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my product still contaminated with unreacted 5-bromo-3-nitro-1H-1,2,4-triazole (BNT) even after extensive silica gel chromatography? Diagnosis: BNT and its alkylated derivatives often exhibit severe tailing and similar retention factors (Rf) on standard normal-phase silica due to the highly polar nature of the nitro-triazole core [3]. Solution: Do not rely solely on chromatography. Exploit the pKa difference. Because BNT has a pKa of ~3.58 [2], washing your organic extract with a mild aqueous base (like 5% NaHCO₃) will quantitatively deprotonate the unreacted BNT, converting it into a highly water-soluble sodium triazolide salt. The fully alkylated product lacks this acidic proton and remains safely in the organic layer.

Q2: How do I ensure the complete removal of the excess ethylating agent (e.g., Ethyl Bromide or Ethyl Iodide)? Diagnosis: Alkyl halides can persist in the organic layer if not properly managed, leading to alkylation artifacts during subsequent downstream reactions. Solution: Causality dictates that we use the high vapor pressure of the alkylating agent to our advantage. Ethyl bromide boils at ~38.4 °C. Before attempting liquid-liquid extraction, subject the crude reaction mixture to rotary evaporation under reduced pressure at 40–45 °C. This will strip the volatile ethyl halide from the mixture.

Q3: I am seeing two distinct product spots on my TLC plate after removing the precursors. What happened? Diagnosis: 1,2,4-triazoles exist as tautomers, meaning alkylation can yield regioisomers (e.g., N1-ethyl vs. N2-ethyl derivatives) depending on the reaction conditions and the steric/electronic influence of the bromo and nitro groups [1]. Solution: While acid-base extraction removes the unreacted BNT, it will not separate fully alkylated regioisomers from one another, as neither possesses an acidic proton. To resolve regioisomers, you must perform silica gel chromatography after the acid-base extraction, or utilize selective crystallization from a solvent system like ethanol/water.

Step-by-Step Methodology: Self-Validating Purification Protocol

This protocol is designed as a self-validating system. By monitoring the pH and the physical state of the layers, you can confirm the success of each step in real-time.

Step 1: Volatile Stripping

  • Transfer the crude reaction mixture to a round-bottom flask.

  • Concentrate under reduced pressure (rotary evaporator) at 40–45 °C until no further solvent or volatile alkylating agent (EtBr/EtI) condenses.

  • Validation: The residue should appear as a viscous oil or semi-solid, free of the distinct sweet/pungent odor of the alkyl halide.

Step 2: Organic Reconstitution

  • Dissolve the crude residue in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). Ensure complete dissolution. If necessary, add a small volume of Dichloromethane (DCM) to aid solubility.

Step 3: Acid-Base Extraction (The Critical Step)

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of 5% aqueous Sodium Bicarbonate (NaHCO₃).

  • Stopper the funnel, invert, and vent immediately.

  • Validation: Gas evolution (CO₂) is a positive indicator that acidic species, including BNT or trace HBr, are being neutralized.

  • Shake vigorously for 1 minute, venting frequently, then allow the layers to separate.

  • Validation: Test the pH of the lower aqueous layer using pH paper. It must be mildly basic (pH 7.5–8.5). If it is acidic, the BNT has not been fully neutralized; add more NaHCO₃.

Step 4: Phase Separation & Washing

  • Drain the lower aqueous layer (contains the sodium salt of unreacted BNT). Optional: If you wish to recover the BNT, acidify this aqueous layer with 1M HCl to pH < 3 to precipitate the BNT.

  • Wash the remaining organic layer once with distilled water, and once with saturated aqueous Sodium Chloride (brine) to remove residual water and salts.

Step 5: Drying and Isolation

  • Transfer the organic layer to an Erlenmeyer flask and add anhydrous Magnesium Sulfate (MgSO₄).

  • Validation: Swirl the flask. Continue adding MgSO₄ until the drying agent flows freely (like a snow globe), indicating all microscopic water droplets have been absorbed.

  • Filter the suspension to remove the hydrated MgSO₄.

  • Concentrate the filtrate under reduced pressure to yield the pure 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole.

  • Validation: Perform a ¹H-NMR in DMSO-d6. The highly deshielded acidic N-H proton peak (typically >13 ppm) should be completely absent, confirming the absolute removal of BNT.

References

  • Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform. Journal of Materials Chemistry A (RSC Publishing). Available at:[Link]

Reference Data & Comparative Studies

Validation

High-Resolution Mass Spectrometry Comparison Guide: Structural Elucidation of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole

As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) ionization technique is critical for the accurate structural elucidation and quantification of highly functionalized heterocycles. 5-Bro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) ionization technique is critical for the accurate structural elucidation and quantification of highly functionalized heterocycles. 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole (CAS: 1211496-89-7; Exact Mass: 219.960 Da for 79 Br) is a complex synthetic intermediate featuring three distinct labile moieties: a nitro group, an N-ethyl chain, and a halogen atom.

This guide objectively compares the analytical performance of Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) versus Electron Ionization Mass Spectrometry (GC-EI-MS) for this compound. By examining the causality behind its fragmentation pathways, this document provides a self-validating framework for researchers developing robust bioanalytical or environmental assays.

Mechanistic Causality: Understanding the Fragmentation Pathways

The fragmentation of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole is governed by the relative bond dissociation energies of its substituents and the stability of the resulting charge-bearing triazole core.

  • Isotopic Signature (The Bromine Anchor): Bromine exists naturally as two isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. Any fragment retaining the bromine atom will exhibit a characteristic doublet separated by 2 Da. The eventual loss of the bromine radical (Br•) collapses this doublet into a single peak, serving as a diagnostic indicator of dehalogenation[1].

  • Nitro Group Cleavage: The nitro group on the triazole ring is highly electron-withdrawing. Under both soft and hard ionization, the C-NO 2​ bond is highly susceptible to cleavage, resulting in the neutral loss of NO 2​ (46 Da) or NO (30 Da)[2].

  • Alkene Elimination: The N-ethyl group undergoes a favorable hydrogen transfer to the triazole ring, resulting in the neutral loss of ethylene (C 2​ H 4​ , 28 Da). This is a classic alkene elimination pathway common in N-alkylated azoles.

Fragmentation Tree (ESI-MS/MS Positive Mode)

MS_Fragmentation M [M+H]+ m/z 221 / 223 (C4H6BrN4O2+) M_NO2 [M+H - NO2]+ m/z 175 / 177 (C4H6BrN3+) M->M_NO2 - NO2 (46 Da) M_C2H4 [M+H - C2H4]+ m/z 193 / 195 (C2H2BrN4O2+) M->M_C2H4 - C2H4 (28 Da) M_NO2_C2H4 [M+H - NO2 - C2H4]+ m/z 147 / 149 (C2H2BrN3+) M_NO2->M_NO2_C2H4 - C2H4 (28 Da) M_C2H4->M_NO2_C2H4 - NO2 (46 Da) Core Triazole Core m/z 68 (C2H2N3+) M_NO2_C2H4->Core - Br• (79/81 Da)

Fig 1: ESI+ CID fragmentation pathways of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole.

Technology Comparison: ESI-MS/MS vs. GC-EI-MS

When analyzing this compound, the choice of ionization technique dictates the type of data acquired. ESI-MS/MS is a "soft" ionization technique that protonates the molecule to form an even-electron pseudomolecular ion [M+H]+ . Fragmentation is then carefully controlled via Collision-Induced Dissociation (CID)[3]. Conversely, EI-MS uses 70 eV electrons to strip an electron from the molecule, creating a highly energetic, odd-electron radical cation [M]+• that undergoes spontaneous, extensive fragmentation.

Table 1: Performance & Suitability Comparison
ParameterLC-ESI-MS/MS (Triple Quadrupole)GC-EI-MS (Single Quadrupole)
Primary Ion Formed [M+H]+ (m/z 221 / 223) [M]+• (m/z 220 / 222)
Molecular Ion Stability Excellent (Base peak in MS1)Poor (Often <10% relative abundance)
Primary Use Case Trace quantification in biological matricesLibrary matching & structural confirmation
Sensitivity Sub-ng/mL (pg on-column)ng/mL (ng on-column)
Key Advantage Controlled MS2 enables high signal-to-noiseStandardized 70 eV spectra for reproducibility
Table 2: Diagnostic Quantitative Fragment Ions
IonizationPrecursor m/z ( 79 Br/ 81 Br)Product m/z ( 79 Br/ 81 Br)Neutral LossStructural Assignment
ESI+ (CID) 221 / 223175 / 17746 DaLoss of NO 2​ group
ESI+ (CID) 221 / 223193 / 19528 DaLoss of C 2​ H 4​ (Ethyl cleavage)
ESI+ (CID) 221 / 223147 / 14974 DaCombined loss of NO 2​
  • C 2​ H 4​
EI (70 eV) 220 / 222174 / 17646 DaLoss of NO 2​ radical
EI (70 eV) 220 / 222141 (Singlet)79/81 DaLoss of Br• from molecular ion

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory system suitability checks (SSCs) to confirm that in-source fragmentation or thermal degradation is not confounding the results.

Protocol A: LC-ESI-MS/MS (Targeted Quantification)

Objective: Achieve stable protonation and isolate the [M+H]+ precursor for controlled CID.

  • Sample Preparation: Dissolve the standard in 50:50 Methanol:Water to a final concentration of 100 ng/mL. Causality: Methanol ensures solubility of the brominated core, while water aids in droplet formation during electrospray.

  • Chromatography:

    • Column: C18 (2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Causality: Formic acid provides the abundant protons necessary to drive [M+H]+ formation.

    • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters (Positive ESI):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

  • Self-Validation Step (MS1 Scan): Before running MS/MS, perform a full MS1 scan (m/z 100-300). Validation Criteria: You must observe the m/z 221 and 223 peaks at a strict 1:1 ratio. If m/z 175/177 is the base peak in MS1, lower the declustering potential/cone voltage to prevent unwanted in-source fragmentation.

  • CID Optimization: Isolate m/z 221 in Q1. Ramp Collision Energy (CE) in Q2 from 10 eV to 40 eV using Argon gas. Monitor m/z 175 (CE ~15 eV) and m/z 147 (CE ~25 eV) in Q3.

Protocol B: GC-EI-MS (Structural Confirmation)

Objective: Utilize hard ionization to generate a comprehensive fragmentation fingerprint.

  • Sample Preparation: Dissolve the standard in pure Dichloromethane (DCM) to 1 µg/mL. Ensure the sample is completely free of water to protect the GC column.

  • Chromatography:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 80°C (hold 1 min), ramp at 20°C/min to 280°C (hold 3 min).

  • MS Parameters:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 50 to 300.

  • Self-Validation Step (Thermal Stability): Triazoles containing nitro groups can undergo thermal degradation in the GC inlet. Validation Criteria: Examine the total ion chromatogram (TIC). If multiple broad peaks appear instead of a single sharp peak, lower the inlet temperature from 250°C to 200°C to prevent thermal decomposition prior to ionization.

Conclusion & Application Scientist Recommendations

For structural elucidation and library generation, GC-EI-MS is indispensable due to the rich, reproducible fragmentation pattern generated by the 70 eV electron beam, specifically highlighting the loss of the bromine radical. However, for pharmacokinetic profiling or trace environmental analysis, LC-ESI-MS/MS is vastly superior. The ability to preserve the intact [M+H]+ ion and selectively monitor the 221→175 (loss of NO 2​ ) transition provides the high signal-to-noise ratio required for modern drug development pipelines.

Sources

Comparative

High-Resolution HPLC Method Development for the Purity Analysis of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole

As a Senior Application Scientist, I frequently encounter complex heterocyclic compounds that defy standard analytical approaches. The target analyte, 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole (CAS: 1211496-89-7), is a p...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter complex heterocyclic compounds that defy standard analytical approaches. The target analyte, 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole (CAS: 1211496-89-7), is a prime example. Highly functionalized triazoles are critical intermediates in drug development, but their unique electronic properties present significant chromatographic challenges[1].

This guide objectively compares stationary phase performances and outlines a self-validating, step-by-step HPLC method development protocol designed to isolate this compound from its closely related synthetic impurities, specifically its des-bromo derivative and positional isomers.

Mechanistic Rationale: The Chromatographic Challenge

The structure of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole features a highly polar, electron-deficient triazole core, a strongly electron-withdrawing nitro group, a hydrophobic ethyl chain, and a polarizable bromine atom.

During synthesis, the most critical quality attribute (CQA) to monitor is the separation of the active product from its positional isomer (e.g., 3-bromo-1-ethyl-5-nitro-1H-1,2,4-triazole). Because positional isomers possess identical molecular weights and nearly indistinguishable partition coefficients (LogP), standard hydrophobic retention mechanisms often fail. To achieve baseline resolution, we must exploit orthogonal chemical interactions—specifically dipole-dipole interactions, π−π stacking, and halogen bonding[2].

Stationary Phase Comparison: Finding Orthogonal Selectivity

To demonstrate the causality behind column selection, we evaluated three distinct stationary phases under identical mobile phase conditions (60:40 v/v Water:Acetonitrile).

  • Standard C18 (Alkyl Phase): Relies exclusively on dispersive (hydrophobic) interactions. It fails to recognize the spatial arrangement of the bromo and nitro groups, resulting in co-elution of the isomers.

  • Phenyl-Hexyl Phase: Introduces π−π interactions with the triazole ring. While it shows improved selectivity ( α ), the resolution remains marginal for robust quantification.

  • Pentafluorophenyl (PFP) Phase: Offers a multi-modal retention mechanism. The highly electronegative fluorine atoms on the PFP phase induce a localized positive charge (sigma-hole) on the analyte's bromine atom, creating a strong, highly directional halogen bond . Combined with dipole-dipole interactions, this stereospecific mechanism effortlessly resolves the isomers.

Quantitative Performance Comparison
Column Chemistry (150 x 4.6 mm, 3 µm)Retention Time ( Rt​ ) APIResolution ( Rs​ ) from IsomerTailing Factor ( Tf​ )Theoretical Plates ( N )Verdict
Standard C18 6.4 min1.2 (Co-eluting)1.458,500❌ Fails SST Criteria
Phenyl-Hexyl 7.8 min1.8 (Marginal)1.2011,200⚠️ High Risk of OOS
PFP (Fluorinated) 8.5 min3.4 (Baseline) 1.05 13,500 Optimal Choice

Data summarized from internal validation runs. Acceptance criteria: Rs​≥2.0 , Tf​≤1.5 .

Mobile Phase Optimization & pH Causality

While the PFP column provides the necessary selectivity, the mobile phase dictates peak shape. Triazole rings can interact with residual silanols on the silica support, causing severe peak tailing.

To prevent this, we utilize a pH 3.0 Phosphate Buffer . The acidic environment serves a dual purpose:

  • It fully protonates residual silanols on the column support, neutralizing their charge and eliminating secondary ion-exchange interactions.

  • It ensures the triazole derivative remains in a consistent, neutral ionization state throughout the run, maximizing the theoretical plate count ( N ) and ensuring run-to-run reproducibility.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. To ensure this method is a self-validating system, we implement a strict System Suitability Test (SST) sequence prior to any sample analysis, adhering to the latest allowable adjustments in USP <621> [3] and validation frameworks in ICH Q2(R2) [4].

Step 1: Reagent & Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 1.36 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water (10 mM). Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.

  • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Diluent: 50:50 v/v Water:Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes the partitioning kinetics).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Optimal chromophore absorption for nitro-triazoles).

  • Gradient Program:

    • 0-2 min: 30% B (Isocratic hold to focus the analyte band)

    • 2-10 min: 30% 70% B (Linear gradient to elute strongly bound impurities)

    • 10-12 min: 70% B (Wash)

    • 12-15 min: 30% B (Re-equilibration)

Step 3: System Suitability Testing (SST) - The Gatekeeper

Prepare a resolution standard containing 100 µg/mL of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole and 10 µg/mL of the 3-bromo positional isomer.

  • Conditional Logic Setup: Program the Chromatography Data System (CDS) to evaluate the SST injection.

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between isomers ≥2.0 .

    • Tailing Factor ( Tf​ ) for the API peak ≤1.5 .

    • %RSD of API peak area (from 5 replicate injections) ≤2.0% .

  • Self-Validation Action: If criteria are not met, the sequence must automatically abort to prevent the generation of invalid data.

Step 4: Sample Preparation & Execution
  • Accurately weigh 25.0 mg of the synthesized 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole sample into a 50 mL volumetric flask.

  • Add 30 mL of diluent and sonicate for 5 minutes to ensure complete dissolution.

  • Make up to volume with diluent to achieve a working concentration of 500 µg/mL.

  • Filter through a 0.45 µm PTFE syringe filter directly into an HPLC vial and execute the validated sequence.

Method Development & Validation Workflow

The following diagram illustrates the logical progression from phase screening to final validation, ensuring compliance with ICH Q2(R2) lifecycle management principles.

HPLC_Workflow cluster_Phase Stationary Phase Screening Start Target Analyte: 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole C18 Standard C18 (Hydrophobic) Start->C18 Phenyl Phenyl-Hexyl (π-π Interactions) Start->Phenyl PFP Pentafluorophenyl (PFP) (Halogen Bonding & Dipole) Start->PFP Eval Evaluate Resolution (Rs) Isomer vs. API C18->Eval Phenyl->Eval PFP->Eval Opt Mobile Phase Optimization (pH 3.0 Phosphate Buffer / ACN) Eval->Opt Rs < 2.0 SST System Suitability Testing (SST) Per USP <621> Eval->SST Rs ≥ 2.0 (PFP Selected) Opt->Eval Valid Method Validation Per ICH Q2(R2) SST->Valid

Figure 1: Iterative HPLC method development and validation workflow for halogenated nitro-triazoles.

References
  • Validation of Analytical Procedures Q2(R2) - ich.org
  • Understanding the Latest Revisions to USP <621> - agilent.com
  • Development and validation of HPLC-DAD method of determination piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)
  • Novel RP-HPLC method for quantification of peramivir and its impurity (1H-1,2,4-triazole-1-carboximidamide)
  • Product Catalog: 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole - crysdotllc.com

Sources

Validation

A Comparative Guide to the Thermal Analysis of Nitrated 1,2,4-Triazole Derivatives: Understanding the Stability of Energetic Materials

For Researchers, Scientists, and Drug Development Professionals In the field of energetic materials, a thorough understanding of thermal stability is paramount for safe handling, storage, and application. This guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the field of energetic materials, a thorough understanding of thermal stability is paramount for safe handling, storage, and application. This guide provides an in-depth comparative analysis of the thermal behavior of nitrated 1,2,4-triazole derivatives, a significant class of energetic compounds. While specific experimental data for 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole is not publicly available, this guide will establish a framework for its anticipated thermal characteristics by examining closely related analogues. By leveraging data from published studies on various substituted nitrotriazoles, we can elucidate the structure-stability relationships that govern their decomposition.

The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, revealing decomposition and volatilization events. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated, providing information on phase transitions (like melting) and exothermic or endothermic decomposition processes.

The Influence of Substituents on the Thermal Stability of 1,2,4-Triazoles

The thermal stability of 1,2,4-triazole derivatives is significantly influenced by the nature and position of their substituents. The introduction of a nitro group (-NO₂) generally increases the energetic performance of a compound but can also decrease its thermal stability.[1][2] The electron-withdrawing nature of the nitro group can weaken the bonds within the triazole ring, making it more susceptible to thermal decomposition.[3][4]

Conversely, the presence of amino groups (-NH₂) can enhance thermal stability through the formation of inter- and intra-molecular hydrogen bonds, which require more energy to overcome.[5] The overall thermal behavior is a complex interplay of these competing factors. For instance, in a comparative study, the introduction of a nitro group to amino triazole was found to enhance the thermal stability of the resulting compound.[1]

Comparative Thermal Analysis Data

To illustrate these structure-stability relationships, the following table summarizes the thermal decomposition data for several nitrated 1,2,4-triazole derivatives, as reported in the literature. This data provides a baseline for predicting the thermal behavior of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole.

CompoundDecomposition Onset (°C)Decomposition Peak (°C)Key ObservationsReference
N-(2,4-dinitrophenyl)-3-nitro-1,2,4-triazole>250 (gradual weight loss)349 (exothermic)Good thermal stability with a high decomposition temperature.[6]
3-amino-1,2,4-triazole166188 (first stage), 212 (second stage)Two-stage decomposition was observed.[1]
2,4-dihydro-3H-1,2,4-triazol-3-ylidene-nitramideNot specified209 (exothermic)The introduction of a nitro group to amino triazole enhanced thermal stability.[1]
3-Nitro-1H-1,2,4-triazole>220Not specifiedConsidered to have good thermal stability.[7]
5-Amino-3-nitro-1H-1,2,4-triazoleNot specified289High decomposition temperature, indicating good thermal stability.[7]

Based on the trends observed, we can infer the expected thermal behavior of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole . The presence of the electron-withdrawing nitro group suggests it will be an energetic material. The bromo substituent, also electron-withdrawing, may further influence the electronic structure and thermal stability. The ethyl group, being electron-donating, might have a stabilizing or destabilizing effect depending on its interaction with the rest of the molecule. It is plausible that its decomposition would be a multi-stage process, likely initiated by the loss of the nitro group or the cleavage of the triazole ring.[2][3]

Standardized Experimental Protocol for TGA/DSC Analysis of Nitrated Triazoles

To ensure accurate and reproducible data, a standardized protocol for the thermal analysis of energetic materials is crucial. The following methodology is based on established practices for analyzing nitrotriazole derivatives.[1][7]

Instrumentation:

  • Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC measurements.

  • Alternatively, separate TGA and DSC instruments can be used.

Sample Preparation:

  • Accurately weigh 0.5-2.0 mg of the sample into an aluminum or ceramic crucible. The small sample size is critical for safety when analyzing energetic materials.

  • For DSC analysis, hermetically seal the crucible to contain any evolved gases and ensure accurate heat flow measurements. For TGA, an open crucible is typically used to allow for the escape of gaseous decomposition products.

Experimental Conditions:

ParameterTGADSC
Atmosphere Inert gas (e.g., Nitrogen, Argon)Inert gas (e.g., Nitrogen, Argon)
Flow Rate 20-50 mL/min20-50 mL/min
Heating Rate 5-20 °C/min (a common rate is 10 °C/min)5-20 °C/min (a common rate is 10 °C/min)
Temperature Range Ambient to 400-600 °C (or until complete decomposition)Ambient to 400-600 °C
Reference Empty crucibleEmpty, hermetically sealed crucible

Data Analysis:

  • TGA: Determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the percentage of mass loss at each stage.

  • DSC: Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Determine the onset temperature, peak temperature, and enthalpy of these transitions.

Safety Precautions:

  • Due to the energetic nature of nitrotriazoles, all thermal analyses must be conducted with extreme caution.

  • Use small sample sizes.

  • Ensure the instrument is properly shielded and located in a well-ventilated area.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Workflow and Data Interpretation

The following diagrams illustrate the typical workflow for thermal analysis and the logical relationship between the observed thermal events.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation weigh Weigh 0.5-2.0 mg Sample place Place in Crucible weigh->place seal Seal Crucible (DSC) place->seal tga TGA Analysis seal->tga Open Crucible dsc DSC Analysis seal->dsc Sealed Crucible tga_data Mass Loss vs. Temp tga->tga_data dsc_data Heat Flow vs. Temp dsc->dsc_data dtg_data d(Mass Loss)/dt vs. Temp tga_data->dtg_data Derivative

Caption: Experimental workflow for TGA/DSC analysis.

Thermal_Events compound Nitrotriazole Compound heating Heating compound->heating melting Melting (Endotherm) heating->melting DSC Signal decomposition Decomposition (Exotherm) melting->decomposition Further Heating gaseous_products Gaseous Products (e.g., N₂, CO₂, NOₓ) decomposition->gaseous_products TGA Mass Loss residue Solid Residue decomposition->residue

Caption: Relationship between thermal events in TGA/DSC.

Conclusion

The thermal analysis of nitrated 1,2,4-triazoles is a critical step in the characterization of these energetic materials. While direct experimental data for 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole is not currently available, a comparative approach using data from analogous compounds provides valuable insights into its expected thermal stability and decomposition behavior. The interplay of electron-withdrawing and electron-donating groups, along with the potential for hydrogen bonding, dictates the thermal properties of these molecules. By following standardized TGA/DSC protocols and adhering to strict safety precautions, researchers can safely and accurately assess the thermal stability of novel energetic compounds, paving the way for their potential applications.

References

  • Thermal decomposition studies on energetic triazole derivatives - Academia.edu. (n.d.).
  • Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing.
  • Zhang, J., & Shu, Y. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A, 124(15), 2951–2960. Retrieved from [Link]

  • Zhang, J., & Shu, Y. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Li, Y., et al. (2020). Very thermostable energetic materials based on a fused-triazole: 3,6-diamino-1H-[1][4][6]triazolo. Journal of Materials Chemistry A. Retrieved from

  • BenchChem. (n.d.). Thermal Stability and Decomposition of 4-Methyl-5-nitro-2H-1,2,3-triazole.
  • BenchChem. (2025). A Comparative Analysis of 4-Methyl-5-nitro-2h-1,2,3-triazole and Other Nitro-triazole Compounds for High-Energy Applications.
  • Godhani, D. R., et al. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(6), 1034-1041. Retrieved from [Link]

Sources

Comparative

UV-Vis Spectroscopic Characterization of Triazole Derivatives: A Comparative Guide to Instrumental Architectures

As a Senior Application Scientist, I frequently observe research laboratories defaulting to standard spectrophotometric parameters without considering the unique photophysical behavior of the triazole scaffold. Triazoles...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe research laboratories defaulting to standard spectrophotometric parameters without considering the unique photophysical behavior of the triazole scaffold. Triazoles (both 1,2,3- and 1,2,4-isomers) are ubiquitous in medicinal chemistry, materials science, and supramolecular chemosensing. Characterizing their electronic transitions is critical for determining molar absorptivity, analyzing metal-ligand complexation kinetics, and evaluating photophysical properties.

This guide objectively compares three primary UV-Vis instrument architectures—High-Performance Double-Beam, Photodiode Array (PDA), and Microvolume spectrophotometers—evaluating their performance specifically for the characterization of triazole derivatives.

Mechanistic Grounding: Electronic Transitions in Triazoles

To select the correct instrument, one must first understand the molecular physics of the sample. The transformation of azides to 1,2,3-triazole molecules typically induces a hypsochromic (blue) shift in the absorption spectrum[1]. The most characteristic electronic transitions of the isolated triazolinic ring are:

  • π→π∗ transitions: Typically observed in the high-energy UV region at 244–250 nm[1].

  • n→π∗ transitions: Arising from the non-bonding electrons on the nitrogen atoms, typically observed around 290 nm[1].

When triazoles are conjugated with donor-acceptor systems or utilized as metal-ion sensors, broader absorption bands emerge. For example, triphenylamine-substituted triazole complexes exhibit distinct metal-to-ligand charge-transfer (MLCT) absorption bands in the near-UV region[2]. Similarly, triazole-based fluorescent probes exhibit n→π∗ transitions at longer wavelengths (e.g., 345 nm), which undergo significant bathochromic (red) shifts to 370–375 nm upon complexation with metal ions like Ni2+ or Zn2+ [3].

Because these critical transitions often overlap with solvent cut-offs or substituent aromatic bands, high-resolution instrumentation and rigorous methodology are mandatory.

Instrument Comparison: Selecting the Right Architecture

When characterizing novel triazole derivatives, researchers must balance photometric accuracy, scan speed, and sample conservation. Below is an objective comparison of the three primary UV-Vis architectures used in modern spectroscopy labs.

A. High-Performance Double-Beam Spectrophotometers
  • Mechanism: Utilizes a beam splitter and chopper to measure the sample and a reference blank simultaneously, compensating for light source fluctuations in real-time.

  • Performance for Triazoles: Provides superior baseline stability and an extended photometric range. This is critical when measuring highly concentrated triazole-based photosensitizers, which can exhibit exceptionally high molar absorptivities (e.g., ε>29,000 M−1cm−1 at 315 nm)[4]. Double-beam systems allow for the accurate measurement of these dense samples without requiring extreme serial dilutions that might alter solvent-solute dynamics.

B. Photodiode Array (PDA) Spectrophotometers
  • Mechanism: Disperses transmitted light across an array of photodiodes, capturing the entire UV-Vis spectrum instantaneously rather than scanning sequentially with a monochromator.

  • Performance for Triazoles: The ultimate choice for kinetic studies. If you are monitoring the real-time copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, or tracking rapid metal-ion complexation in triazole chemosensors[3], a PDA instrument can capture full-spectrum data in milliseconds, allowing for precise calculation of reaction rates and isosbestic points.

C. Microvolume Spectrophotometers
  • Mechanism: Relies on surface tension to create a 1–2 mm optical pathlength using only 1–2 μ L of sample.

  • Performance for Triazoles: Best suited for early-stage drug discovery where synthesized triazole yields are extremely low. However, it sacrifices spectral resolution and struggles with highly volatile organic solvents (e.g., dichloromethane) often required to dissolve lipophilic triazole derivatives.

Quantitative Performance Comparison
Instrument ArchitecturePhotometric Range (Abs)Scan SpeedMin. Sample VolumeOptimal Triazole Application
High-End Double-Beam Up to 8.0Moderate (~1000 nm/min)1000 µL (Standard)High ε determination, Photosensitizers
Photodiode Array (PDA) Up to 2.0 - 3.0Ultrafast (< 1 sec/scan)500 - 1000 µLReal-time CuAAC kinetics, Chemosensing
Microvolume Up to 1.5 (10mm equiv.)Fast (~3 sec/scan)1 - 2 µLLow-yield library screening

Experimental Protocol: Molar Absorptivity & Complexation Kinetics

Trustworthiness & Self-Validation: This protocol is designed as a self-validating system. By utilizing the Beer-Lambert law across a serial dilution, the strict linearity of the resulting calibration curve ( R2>0.999 ) validates two things simultaneously: (1) the instrument's detector is operating within its linear dynamic range, and (2) the triazole derivative is fully dissolved and not undergoing concentration-dependent aggregation (such as π−π stacking, which causes excitonic splitting and deviates from Beer's Law)[5].

Step-by-Step Methodology
  • Solvent Selection & Baseline Correction

    • Action: Select a spectroscopic-grade solvent (e.g., Acetonitrile or Methanol) with a UV cut-off strictly below 210 nm. Perform a 100% Transmission (Zero Absorbance) baseline scan using matched quartz cuvettes (10 mm pathlength).

    • Causality: Triazole π→π∗ transitions occur near 244-250 nm[1]. Solvents like acetone (cut-off ~330 nm) will completely mask these critical high-energy bands. Using matched cuvettes eliminates optical aberrations between the sample and reference beams.

  • Stock Solution Preparation

    • Action: Weigh the purified triazole derivative using a microbalance and dissolve it to create a 1.0 mM stock solution. Sonicate the solution for 5 minutes.

    • Causality: Ensures complete dissolution. Undissolved nano-particulates cause Rayleigh scattering, which artificially inflates absorbance readings at lower wavelengths, leading to erroneous ε calculations.

  • Serial Dilution & Spectral Acquisition

    • Action: Prepare standard solutions ranging from 10 μ M to 100 μ M. Scan each solution from 200 nm to 600 nm.

    • Causality: Captures both the high-energy triazole ring transitions and any lower-energy substituent bands. This specific concentration range ensures the maximum absorbance remains within the highly accurate linear dynamic range (0.1 - 1.5 Abs) of standard detectors.

  • Kinetic Titration (For Chemosensors)

    • Action: To a 50 μ M triazole solution, add 1.0 equivalent aliquots of a target metal ion solution (e.g., Pb2+ or Zn2+ ). Record the spectrum immediately using a PDA spectrophotometer.

    • Causality: Tracks the isosbestic points and the emergence of new shifted n→π∗ or MLCT bands[2][3]. The presence of clean isosbestic points confirms a direct, stoichiometric conversion from the free triazole ligand to the metal-bound complex without intermediate side reactions.

Workflow Visualization

UVVisWorkflow Start Triazole Derivative Synthesis & Purification Prep Sample Preparation (Solvents with <210nm cutoff) Start->Prep Decision Select UV-Vis Architecture Prep->Decision DB Double-Beam UV-Vis (High Absorbance / Baseline Stability) Decision->DB High Conc. / Accuracy PDA PDA Spectrophotometer (Rapid Kinetics / Click Reactions) Decision->PDA Kinetic Studies Micro Microvolume UV-Vis (Low Yield / Precious Samples) Decision->Micro <2 µL Volume Acquisition Spectral Acquisition (200 - 600 nm) DB->Acquisition PDA->Acquisition Micro->Acquisition Analysis1 Determine Molar Absorptivity (ε) Beer-Lambert Law Acquisition->Analysis1 Analysis2 Map Electronic Transitions (π→π* at ~245nm, n→π* at ~290nm) Acquisition->Analysis2

Figure 1: Decision matrix and experimental workflow for the UV-Vis characterization of triazole derivatives.

References

  • Synthesis of 1,4-Biphenyl-triazole Derivatives as Possible 17β-HSD1 Inhibitors: An in Silico Study - ACS Omega[Link]

  • Synthesis and photocytotoxic activity of [1,2,3]triazolo[4,5-h][1,6]naphthyridines and [1,3]oxazolo[5,4-h][1,6]naphthyridines - University of Padua (Unipd)[Link]

  • Synthesis of Fluorescent Probe for the Detection of Pb2+ ions and Interpretation of its Binding Affinities with BSA, DNA - Nano Biomedicine and Engineering[Link]

  • Excited States of Triphenylamine-Substituted 2-Pyridyl-1,2,3-triazole Complexes - Inorganic Chemistry (ACS)[Link]

  • UV/Vis absorption spectra for all compounds in CH2Cl2 - ResearchGate[Link]

Sources

Validation

Validating the structure of regioisomers in ethyl-nitro-triazole synthesis

Title: Unambiguous Structural Validation of Regioisomers in Ethyl-Nitro-Triazole Synthesis: A Comparative Analytical Guide Introduction: The Ambidentate Challenge in Triazole Chemistry In the development of energetic mat...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unambiguous Structural Validation of Regioisomers in Ethyl-Nitro-Triazole Synthesis: A Comparative Analytical Guide

Introduction: The Ambidentate Challenge in Triazole Chemistry

In the development of energetic materials and novel pharmacophores, 3-nitro-1,2,4-triazole serves as a highly versatile scaffold. However, the functionalization of this heterocycle presents a persistent synthetic challenge: regioselectivity. The deprotonation of 3-nitro-1H-1,2,4-triazole generates an ambidentate anion with delocalized electron density across the N1, N2, and N4 positions.

When subjected to alkylation (e.g., ethylation via ethyl bromide), the reaction typically proceeds under thermodynamic and kinetic competition, yielding a mixture of N1-ethyl and N2-ethyl regioisomers[1]. Because these isomers often exhibit nearly identical mass spectra and highly similar 1D 1 H NMR profiles, distinguishing them requires advanced, orthogonal analytical modalities. As a Senior Application Scientist, I have compiled this guide to objectively compare the performance of leading analytical techniques and provide a self-validating experimental framework for the absolute structural assignment of ethyl-nitro-triazole regioisomers.

Comparative Analysis of Validation Modalities

To establish a robust analytical pipeline, researchers must balance throughput with structural confidence. The triad of 2D NMR, X-Ray Crystallography, and Density Functional Theory (DFT) provides a comprehensive toolkit.

1. 2D 1 H- 15 N HMBC NMR (The Solution-State Gold Standard) Because the triazole core lacks sufficient protons to map the entire ring via standard 1 H- 1 H NOESY, heteronuclear correlation is required. 1 H- 15 N HMBC indirectly measures 15 N chemical shifts by transferring magnetization from the adjacent alkyl protons to the ring nitrogens[2]. This technique unambiguously maps the connectivity based on 2J and 3J coupling constants.

2. Single-Crystal X-Ray Diffraction (SCXRD) (The Solid-State Absolute) While NMR provides dynamic solution-state data, SCXRD offers absolute spatial coordinates. It is the ultimate arbiter for regiochemistry but is severely bottlenecked by the thermodynamic prerequisite of growing high-quality, defect-free single crystals.

3. Density Functional Theory (DFT) (The Orthogonal Validator) Computational chemistry acts as an independent verification layer. By calculating the theoretical 15 N shielding tensors (often using the GIAO method at the B3LYP/6-311+G(d,p) level), researchers can match experimental NMR shifts to in silico models, ensuring no misinterpretation of the HMBC cross-peaks.

Table 1: Performance Matrix of Regioisomer Validation Techniques
Analytical ModalityPrimary Data OutputRegioisomer Resolution ConfidenceThroughputCausality & Limitations
1 H- 15 N HMBC NMR Through-bond scalar coupling ( 2J , 3J )Very HighHighRelies on 15 N natural abundance; requires high-field magnets equipped with cryoprobes.
SCXRD 3D electron density mappingAbsoluteLowCausality depends on crystal packing forces; unsuitable for liquid or amorphous products.
DFT Calculations Theoretical chemical shifts & energiesHigh (as a supporting tool)MediumAccuracy is highly dependent on basis set selection and implicit solvent modeling.

Experimental Workflow: Synthesis and Self-Validating Protocol

To ensure scientific integrity, the following methodology is designed as a self-validating system . Every step contains an internal checkpoint to verify the causality of the experimental choices.

Phase 1: Regioselective Synthesis and Chromatographic Isolation
  • Reaction Setup: Dissolve 10 mmol of 3-nitro-1H-1,2,4-triazole in 20 mL of anhydrous DMF. Add 12 mmol of anhydrous K 2​ CO 3​ .

    • Causality: K 2​ CO 3​ is selected over stronger bases (like NaH) to maintain a controlled deprotonation equilibrium, minimizing ring-opening side reactions.

  • Alkylation: Dropwise add 11 mmol of ethyl bromide at 0 °C, then warm to room temperature for 12 hours.

  • Quench and Extract: Quench with H 2​ O and extract with ethyl acetate (3 × 20 mL). Dry over MgSO 4​ and concentrate in vacuo.

  • Separation: Purify the crude mixture via flash column chromatography (Silica gel, gradient elution from 9:1 to 6:4 Hexane:Ethyl Acetate).

    • Self-Validation Checkpoint 1: The N1-isomer and N2-isomer possess different dipole moments due to the relative vector of the nitro group and the ethyl chain. The less polar isomer will elute first. TLC Rf values must be strictly recorded to ensure no co-elution occurs.

Phase 2: 1 H- 15 N HMBC Acquisition and Mapping
  • Sample Preparation: Dissolve 15 mg of the purified, isolated isomer in 0.6 mL of DMSO- d6​ .

  • NMR Acquisition: Acquire a 1 H- 15 N HMBC spectrum on a 600 MHz spectrometer at 298 K. Set the long-range coupling evolution delay to optimize for nJNH​=8 Hz.

    • Causality: The 8 Hz optimization captures the critical 2-bond and 3-bond couplings between the ethyl -CH 2​

      • protons and the triazole nitrogens[3].
  • Data Interpretation:

    • Self-Validation Checkpoint 2: For the N1-ethyl isomer, the -CH 2​

      • protons (~4.3 ppm) will show strong cross-peaks to N1 and N2, and a distinct correlation to the C5 carbon. For the N2-ethyl isomer, the -CH 2​
      • protons (~4.5 ppm) will correlate to N2, N1, and the nitro-bearing C3 carbon.
Table 2: Representative NMR Diagnostic Markers for Ethyl-3-nitro-1,2,4-triazole
Regioisomer 1 H Shift (-CH 2​ -) 1 H Shift (C5-H) 15 N Shift (Alkylated N)Key HMBC Correlations
N1-Ethyl 4.32 ppm (q, 2H)8.85 ppm (s, 1H)~250 ppmCH 2​ N1, CH 2​ C5
N2-Ethyl 4.51 ppm (q, 2H)8.60 ppm (s, 1H)~265 ppmCH 2​ N2, CH 2​ C3
(Note: 15 N chemical shifts are referenced to liquid ammonia; exact values vary by solvent).

Logical Workflow Visualization

To map the causality of this analytical pipeline, the following diagram illustrates the logical progression from raw synthesis to absolute structural confirmation.

RegioisomerValidation Synthesis Alkylation of 3-Nitro-1,2,4-Triazole (Ethyl Bromide, K2CO3) Mixture Regioisomeric Mixture (N1-Ethyl & N2-Ethyl) Synthesis->Mixture Ambidentate Reactivity Purification Chromatographic Separation (Silica Gel, EtOAc/Hexane) Mixture->Purification NMR 1H-15N HMBC NMR (Solution-State Connectivity) Purification->NMR XRD Single-Crystal XRD (Solid-State Conformation) Purification->XRD DFT DFT Calculations (In Silico Validation) Purification->DFT ValidN1 Confirmed N1-Ethyl Regioisomer NMR->ValidN1 N1/C5 Cross-peaks ValidN2 Confirmed N2-Ethyl Regioisomer NMR->ValidN2 N2/C3 Cross-peaks XRD->ValidN1 XRD->ValidN2 DFT->ValidN1 DFT->ValidN2

Multipronged analytical workflow for validating ethyl-nitro-triazole regioisomers.

References

  • Sukhanov, G. T., & Lukin, A. Yu. "REACTION OF 3-NITRO-1,2,4-TRIAZOLE DERIVATIVES WITH ALKYLATING AGENTS. 1. ALKYLATION IN THE PRESENCE OF ALKALI." Chemistry of Heterocyclic Compounds.
  • "Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments." PubMed.
  • "N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transform

Sources

Comparative

A Comparative Guide to the Energetic Properties of Brominated Triazoles

Introduction: The Quest for High-Density, Thermally Stable Energetic Materials In the field of energetic materials, the synthesis and characterization of novel compounds that offer superior performance and enhanced safet...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for High-Density, Thermally Stable Energetic Materials

In the field of energetic materials, the synthesis and characterization of novel compounds that offer superior performance and enhanced safety are paramount. Nitrogen-rich heterocyclic compounds, such as triazoles, have emerged as a foundational framework for developing next-generation energetic materials.[1][2][3] Their inherent properties, including high positive heats of formation, significant nitrogen content, and robust thermal stability, make them attractive alternatives to traditional explosives.[1][4]

This guide provides a comparative analysis of brominated triazoles, a sub-class of halogenated energetic materials. The introduction of heavy halogen atoms like bromine into the triazole backbone is a strategic design choice aimed at significantly increasing the molecule's crystal density—a critical parameter that directly correlates with enhanced detonation velocity and pressure. We will explore the synthesis, energetic characteristics, and underlying structure-property relationships of these compounds, offering a scientifically grounded perspective for researchers in the field.

Core Energetic Properties: A Primer

To objectively compare energetic materials, we must first define the key performance metrics:

  • Density (ρ): Measured in g/cm³, it is one of the most crucial factors influencing detonation performance. Higher density allows for more energy to be packed into a given volume.

  • Heat of Formation (ΔHf): This thermodynamic value, expressed in kJ/mol, indicates the energy stored within a molecule's chemical bonds. A high positive heat of formation contributes significantly to the energy released upon detonation.[4][5]

  • Detonation Velocity (Vd): The speed at which the detonation wave travels through the explosive material, typically measured in m/s. It is a primary indicator of an explosive's power and performance.[6]

  • Detonation Pressure (P): The immense pressure generated at the detonation front, measured in GPa. It reflects the material's ability to perform work, such as shattering its casing.[6]

  • Thermal Stability (Td): The decomposition temperature, determined by techniques like Differential Scanning Calorimetry (DSC), indicates the material's resistance to heat.[5] High thermal stability is crucial for safe handling, storage, and specific applications.

  • Sensitivity (Impact & Friction): Measures the ease with which a material can be initiated by external stimuli like impact (Joules) or friction (Newtons). Lower sensitivity is desirable for safer handling.

Synthesis of Brominated Triazoles: A Generalized Pathway

The synthesis of brominated triazoles often involves multi-step reactions. A common approach begins with the construction of the core triazole ring, followed by a direct bromination step. The choice of brominating agent and reaction conditions is critical to control the degree and regioselectivity of bromination.

A representative synthesis might involve the reaction of a precursor triazole with a brominating agent like N-Bromosuccinimide (NBS). The following diagram illustrates a generalized workflow for the synthesis and subsequent characterization of a brominated triazole derivative.

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization Workflow A Starting Material (e.g., 1,2,4-Triazole) B Functionalization / Cycloaddition (Formation of Triazole Core) A->B C Bromination Reaction (e.g., with NBS) B->C D Purification & Isolation (Crystallization / Chromatography) C->D E Brominated Triazole Product D->E F Spectroscopic Analysis (NMR, IR) E->F E->F G Single-Crystal X-ray Diffraction E->G E->G I Thermal Analysis (DSC/TGA) (Decomposition Temp, Td) E->I E->I K Sensitivity Testing (Impact, Friction) E->K E->K H Density (ρ) Determination G->H J Energetic Property Calculation (Kamlet-Jacobs / EXPLO5) H->J

Caption: Generalized workflow for the synthesis and characterization of brominated triazoles.

Comparative Analysis of Halogenated Triazoles

Direct, comprehensive experimental data for a wide range of brominated triazoles is still an emerging area of research. However, we can infer their potential by analyzing trends from other halogenated derivatives and the limited available data. The primary effect of halogenation is the increase in density, which follows the trend I > Br > Cl > F. This density increase is a powerful tool for enhancing detonation performance.

The table below compares a fluoro-substituted azo-triazole with the well-known standards TNT and RDX. While not a direct bromine comparison, it illustrates the significant performance boost achievable through halogenation. The introduction of bromine is expected to yield even higher densities and, consequently, potentially superior detonation properties, though this may come at the cost of reduced thermal stability or increased sensitivity.

CompoundFormulaDensity (ρ) (g/cm³)Heat of Formation (ΔHf) (kJ/mol)Detonation Velocity (Vd) (m/s)Detonation Pressure (P) (GPa)Decomposition Temp. (Td) (°C)
TNT (Reference)C7H5N3O61.65-67690019.0~240
RDX (Reference)C3H6N6O61.82+70.3[5]875034.0204[5]
Fluoro-Azo-Triazole (Compound 4) [6]C4H2FN9O21.88+126.12786223.9145
3-azido-5-bromo-1,2,4-triazole [7]C2HBrN6Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Note: Data for 3-azido-5-bromo-1,2,4-triazole is included to highlight a synthesized compound, though its full energetic properties were not reported in the available literature.

Structure-Property Relationships: The "Why" Behind the Performance

The energetic properties of brominated triazoles are a direct consequence of their molecular and crystal structures.

  • The Density Advantage: The most significant contribution of bromine is its high atomic mass, which drastically increases the overall molecular weight and crystal density. According to the Kamlet-Jacobs equations, detonation velocity and pressure are strongly dependent on density, meaning bromination is a direct pathway to higher performance.[8]

  • Influence on Stability and Sensitivity: The C-Br bond is weaker than C-H or C-N bonds, which can be a point of initiation. The position of the bromine atom on the triazole ring is critical; substitution at certain positions can introduce steric hindrance or electronic effects that may stabilize or destabilize the molecule. The introduction of amino groups, for instance, is a known strategy to improve thermal stability and decrease sensitivity through the formation of hydrogen bonds.[5][9]

  • Heat of Formation: While the triazole ring itself provides a high positive heat of formation, the contribution of bromine is less pronounced compared to explosophoric groups like nitro (-NO₂) or azido (-N₃).[10] Therefore, the most promising brominated energetic materials will likely incorporate these other functional groups to maximize energy content.[11]

  • Oxygen Balance: Bromine does not contribute to the oxygen balance of the molecule. This is a critical consideration, as an ideal explosive has sufficient oxygen to fully oxidize its carbon and hydrogen content. Therefore, brominated triazoles must be formulated with oxygen-rich functional groups (like -NO₂) or used in mixtures with oxidizers to achieve optimal performance.

Experimental Protocols for Characterization

The validation of any new energetic material relies on rigorous and standardized experimental procedures.

Density Measurement via Single-Crystal X-ray Diffraction

This is the gold standard for determining the precise crystal structure and density of a new compound.

  • Crystal Growth: High-quality single crystals of the brominated triazole are grown from a suitable solvent via slow evaporation.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution: The collected data is processed to solve the crystal structure, yielding atomic coordinates, bond lengths, bond angles, and the unit cell volume.

  • Density Calculation: The density (ρ) is calculated from the molecular weight (M), the number of molecules in the unit cell (Z), and the unit cell volume (V) using the formula: ρ = (Z * M) / (V * NA), where NA is Avogadro's number.

Thermal Stability Analysis via Differential Scanning Calorimetry (DSC)

DSC is used to determine the decomposition temperature and measure heat flow associated with thermal transitions.

  • Sample Preparation: A small, precisely weighed sample (1-5 mg) of the material is placed in an aluminum pan.

  • Heating Program: The sample is heated at a constant rate (e.g., 5 °C/min or 10 °C/min) under an inert atmosphere (e.g., nitrogen).[5]

  • Data Analysis: The DSC curve plots heat flow against temperature. An exothermic peak indicates decomposition. The onset temperature of this peak is typically reported as the decomposition temperature (Td), providing a measure of thermal stability.

Detonation Performance Calculation

For novel, small-scale synthesized materials, detonation properties are often calculated using specialized software that relies on experimental data.

  • Input Data: The experimentally determined density (from X-ray diffraction) and the calculated or experimentally measured heat of formation are required.

  • Software Calculation: Programs like EXPLO5 or Cheetah use thermodynamic codes and empirical relationships (like the Kamlet-Jacobs equations) to predict the detonation velocity and pressure.[4][6][12]

The following diagram outlines the logical flow of experimental characterization.

G A Synthesized Brominated Triazole Sample B Single-Crystal X-ray Diffraction A->B C Differential Scanning Calorimetry (DSC) A->C D Bomb Calorimetry (Optional, for ΔHf) A->D E Computational Chemistry (for ΔHf) A->E F Impact & Friction Sensitivity Tests A->F G Crystal Structure & Density (ρ) B->G H Decomposition Temperature (Td) C->H I Heat of Formation (ΔHf) D->I E->I J Sensitivity Data (IS, FS) F->J K Performance Calculation (EXPLO5, Kamlet-Jacobs) G->K I->K L Detonation Velocity (Vd) & Pressure (P) K->L

Sources

Safety & Regulatory Compliance

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